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Core Science & Biosynthesis

Foundational

5-Chloro-6-methylpyrazine-2-carbaldehyde: A Comprehensive Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the pyrazine scaffold serves as a highly versatile bioisostere for benzene and pyridine rings, offering superior aqueous solubility, distinct hydrogen-bonding profiles, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazine scaffold serves as a highly versatile bioisostere for benzene and pyridine rings, offering superior aqueous solubility, distinct hydrogen-bonding profiles, and modulated lipophilicity. 5-Chloro-6-methylpyrazine-2-carbaldehyde is a bifunctional building block that has gained significant traction in the synthesis of complex active pharmaceutical ingredients (APIs). Its orthogonal reactivity profile—featuring a highly electrophilic formyl group and an activated aryl chloride—makes it an indispensable intermediate, particularly in the development of novel ophthalmic therapeutics such as 1[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, mechanistic pathways, and validated experimental protocols, designed specifically for researchers and drug development professionals.

Physicochemical & Structural Profiling

Understanding the electronic distribution of 5-Chloro-6-methylpyrazine-2-carbaldehyde is critical for predicting its behavior in synthetic workflows. The two strongly electron-withdrawing nitrogen atoms in the 1,4-diazine core significantly lower the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic deficiency renders the C5-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while simultaneously making the C2-aldehyde exceptionally reactive toward nucleophilic addition.

Table 1: Physicochemical & Structural Parameters

ParameterValue / CharacteristicMechanistic Significance
IUPAC Name 5-Chloro-6-methylpyrazine-2-carbaldehydeDefines the exact substitution pattern on the 1,4-diazine core.
Molecular Formula C6H5ClN2OEstablishes baseline stoichiometric calculations.
Molar Mass 156.57 g/mol Utilized for precise equivalent massing in micro-scale reactions.
C2-Formyl Group Highly ElectrophilicPrime site for chemoselective reduction, reductive amination, and Grignard addition.
C5-Chloro Group Activated for SNArEnables facile displacement by amines, lactams, or alkoxides under basic conditions.
C6-Methyl Group Weakly Acidic ProtonsProvides steric shielding to the C5 position; requires cryogenic control when using strong bases to prevent unwanted deprotonation.

Synthetic Utility & Mechanistic Pathways

The strategic value of this compound lies in its divergent reactivity. By carefully selecting reagents and thermodynamic conditions, chemists can selectively functionalize either the aldehyde or the chloride without cross-reactivity.

Reactivity A 5-Chloro-6-methylpyrazine -2-carbaldehyde B (5-Chloro-6-methylpyrazin -2-yl)methanol A->B NaBH4, THF/MeOH Chemoselective Reduction C 1-(5-Chloro-6-methylpyrazin -2-yl)ethan-1-ol A->C MeMgBr, THF, -78°C Nucleophilic Addition D SNAr Adducts (C5-Substitution) A->D Amines/Lactams, Base Nucleophilic Aromatic Substitution

Fig 1. Divergent synthetic functionalization pathways of the pyrazine scaffold.

Table 2: Chemoselective Transformation Matrix

Reagent SystemTarget Functional GroupPrimary TransformationExpected Yield Profile
NaBH4, THF/MeOH, 0 °C to RTC2-AldehydePrimary AlcoholHigh (>90%)
MeMgBr, THF, -78 °CC2-AldehydeSecondary AlcoholModerate to High
Secondary Amines, K2CO3, HeatC5-ChlorideAminopyrazineHigh (Requires thermal activation)

Application in Drug Development: Plasma Kallikrein Inhibitors

5-Chloro-6-methylpyrazine-2-carbaldehyde is a cornerstone intermediate in the synthesis of novel2[2].

Pathophysiological Context: Plasma kallikrein is a serine protease that cleaves high-molecular-weight kininogen (HMWK) to generate bradykinin. Overactivation of the bradykinin B2 receptor leads to severe vascular permeability and inflammation. In ophthalmic indications, this pathway is a primary driver of diabetic macular edema (DME) and diabetic retinopathy[1]. By utilizing the pyrazine scaffold to build competitive inhibitors, researchers can effectively block this pathological cascade.

Pathway PK Prekallikrein Kallikrein Plasma Kallikrein PK->Kallikrein Cleavage by FXIIa FXIIa Factor XIIa FXIIa->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK HMWK HMW Kininogen HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Activates Inflammation Vascular Permeability & Macular Edema B2R->Inflammation Pathological Signaling Inhibitor Pyrazine-derived Kallikrein Inhibitor Inhibitor->Kallikrein Competitive Inhibition

Fig 2. Plasma Kallikrein-Kinin signaling pathway and therapeutic intervention.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and explicit causality for every operational parameter.

Protocol A: Chemoselective Aldehyde Reduction

Objective: Synthesis of (5-Chloro-6-methylpyrazin-2-yl)methanol[2].

  • Initialization: Dissolve 5-chloro-6-methylpyrazine-2-carbaldehyde (2.00 g, 12.8 mmol) in anhydrous Tetrahydrofuran (THF) (10.0 mL) or Methanol (MeOH) (8.3 mL)[1][2].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Hydride transfer is exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses potential side reactions at the C5-chloride position.

  • Reagent Addition: Add Sodium Borohydride (NaBH4) (0.580 g, 15.3 mmol) portion-wise[2].

    • Causality: NaBH4 is selected over stronger agents like LiAlH4 because the electron-deficient pyrazine ring makes the C-Cl bond susceptible to hydrodehalogenation. NaBH4 provides perfect chemoselectivity for the aldehyde.

  • Propagation: Remove the ice bath, warm to room temperature (rt), and stir for 30 minutes to 3 hours[1][2].

    • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc). The starting material (UV active, higher Rf) should completely disappear, replaced by a more polar product spot.

  • Quenching & Workup: Quench the reaction carefully with acetone or saturated aqueous NH4Cl[1][2].

    • Causality: Acetone or NH4Cl safely neutralizes unreacted NaBH4, preventing the dangerous evolution of hydrogen gas during the subsequent aqueous extraction.

  • Isolation: Extract with EtOAc, wash combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure[2][3].

Protocol B: Cryogenic Nucleophilic Addition

Objective: Synthesis of 1-(5-chloro-6-methylpyrazin-2-yl)ethan-1-ol via Grignard addition[4].

  • Initialization: Dissolve 5-chloro-6-methylpyrazine-2-carbaldehyde (980 mg, 6.26 mmol) in anhydrous THF (20 mL) under an inert argon/nitrogen atmosphere[4].

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to strictly maintain -78 °C[4].

    • Causality (Critical): Grignard reagents are highly reactive nucleophiles and strong bases. At elevated temperatures, methylmagnesium bromide can initiate unwanted deprotonation of the weakly acidic C6-methyl group or trigger halogen-metal exchange at the C5-chloro position. Cryogenic conditions enforce kinetic control, directing the nucleophile exclusively to the highly electrophilic formyl carbon.

  • Reagent Addition: Add Methylmagnesium bromide (2.71 mL, 8.14 mmol) dropwise via syringe[4].

  • Propagation: Transfer the flask to a 0 °C bath and stir for 2 hours[4].

    • Self-Validation (IPC): Monitor via LC-MS. Confirm the disappearance of the aldehyde mass (m/z 156) and the appearance of the secondary alcohol adduct (+16 Da mass shift).

  • Quenching & Workup: Dilute with water (30 mL) to quench the magnesium alkoxide intermediate, then extract with ethyl acetate (2 x 30 mL)[4].

  • Isolation: Wash the combined organic phases with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield the title compound[4].

References

  • Title: WO2022056051A1 - Plasma kallikrein inhibitors Source: Google Patents URL
  • Title: WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL
  • Title: 169532-12-1 | (1R,5S)-3-Azabicyclo[3.1.
  • Source: Googleapis.

Sources

Exploratory

In-Depth Technical Guide: 5-Chloro-6-methylpyrazine-2-carbaldehyde in Advanced Drug Development

Executive Summary As a Senior Application Scientist in medicinal chemistry, I approach the selection of heterocyclic building blocks not merely as a structural exercise, but as a strategic maneuver in rational drug desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I approach the selection of heterocyclic building blocks not merely as a structural exercise, but as a strategic maneuver in rational drug design. 5-Chloro-6-methylpyrazine-2-carbaldehyde is a highly versatile, tri-functional warhead utilized extensively in the synthesis of advanced therapeutics. This whitepaper deconstructs the chemical mechanics, synthetic utility, and biological applications of this specific pyrazine scaffold, with a primary focus on its role in developing next-generation plasma kallikrein inhibitors.

Core Chemical Identity & Structural Mechanics

The utility of 5-chloro-6-methylpyrazine-2-carbaldehyde stems from its precise substitution pattern on the electron-deficient pyrazine ring. The compound is formally registered under CAS Number 1546226-44-1[1].

Each functional group serves a distinct mechanistic purpose:

  • The Aldehyde (-CHO) at C2: Provides a highly electrophilic site primed for chemoselective reductions or reductive aminations.

  • The Chloro (-Cl) at C5: Acts as a classic leaving group. The inherently electron-withdrawing nature of the pyrazine ring highly activates this C-Cl bond for Nucleophilic Aromatic Substitution ( SN​Ar ) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Methyl (-CH₃) at C6: Provides crucial steric shielding to the adjacent chloro group, modulating reactivity to prevent premature hydrolysis, while simultaneously tuning the lipophilicity ( logP ) of the final drug candidate to improve metabolic stability.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound[1],[2]:

ParameterSpecification
Chemical Name 5-Chloro-6-methylpyrazine-2-carbaldehyde
CAS Number 1546226-44-1
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
SMILES Cc1nc(C=O)cnc1Cl
Storage Conditions Inert atmosphere, sub-ambient temperatures (-20°C to 8°C)

Mechanistic Role in Synthetic Workflows

In the development of targeted therapeutics, this pyrazine derivative is frequently employed as an early-stage intermediate. The most common primary transformation is the chemoselective reduction of the aldehyde to yield (5-chloro-6-methylpyrazin-2-yl)methanol[3]. This newly formed hydroxymethyl group serves as a critical linker—often converted into an ether or amine bridge—while preserving the C-Cl bond for subsequent late-stage functionalization.

SyntheticWorkflow A 5-Chloro-6-methylpyrazine -2-carbaldehyde (CAS: 1546226-44-1) B NaBH4 Reduction (THF or MeOH, 0°C to RT) A->B Chemoselective Aldehyde Reduction C (5-Chloro-6-methylpyrazin -2-yl)methanol B->C Hydride Transfer D SNAr / Cross-Coupling (Amine/Aryl insertion) C->D C-Cl Activation E Plasma Kallikrein Inhibitor Candidate D->E Structural Elaboration

Figure 1: Synthetic workflow from the pyrazine carbaldehyde to kallikrein inhibitors.

Step-by-Step Experimental Protocol: Chemoselective Reduction

To ensure high fidelity and yield, the reduction of the aldehyde must be carefully controlled. The following self-validating protocol details the synthesis of (5-chloro-6-methylpyrazin-2-yl)methanol, emphasizing the causality behind each experimental choice[3],[4].

Step 1: Substrate Solvation and Temperature Control

  • Action: Dissolve 5-chloro-6-methylpyrazine-2-carbaldehyde (2.00 g, 12.8 mmol) in anhydrous Tetrahydrofuran (THF) (10.0 mL). Cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Causality: THF provides excellent solubility for the pyrazine derivative while remaining entirely inert to hydride sources. Cooling to 0 °C is critical to control the thermodynamics of the exothermic hydride transfer, thereby suppressing off-target dechlorination of the highly activated C5 position.

Step 2: Hydride Addition

  • Action: Add Sodium Borohydride ( NaBH4​ ) (0.580 g, 15.3 mmol, ~1.2 eq) portion-wise. Allow the mixture to warm to room temperature (rt) and stir for 30 minutes.

  • Causality: NaBH4​ is selected over stronger reducing agents (such as LiAlH4​ ) because it is highly chemoselective for the aldehyde, leaving the heteroaromatic ring and the halogen substituent intact. The slight molar excess ensures complete conversion while compensating for any adventitious moisture in the system.

Step 3: Quenching and Hydride Destruction

  • Action: Quench the reaction by the dropwise addition of acetone (2 mL), followed by saturated aqueous NH4​Cl .

  • Causality: This is a vital safety and purification step. Acetone reacts with unreacted NaBH4​ to form isopropanol, safely neutralizing the reactive hydride without the violent hydrogen gas evolution that occurs if water is added directly. The mildly acidic NH4​Cl buffer then breaks down the intermediate boron alkoxide complexes, releasing the free alcohol product into the organic phase.

Step 4: Extraction and Isolation

  • Action: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: EtOAc efficiently partitions the polar pyrazinyl methanol from the aqueous boron salts. Drying over Na2​SO4​ removes residual water, preventing product degradation during concentration, yielding a crude residue ready for silica gel chromatography.

Therapeutic Applications: Plasma Kallikrein Inhibition

Beyond its synthetic utility, 5-chloro-6-methylpyrazine-2-carbaldehyde is a foundational building block in the synthesis of potent Plasma Kallikrein (PK) inhibitors [5].

Plasma kallikrein is a serine protease that plays a central role in the kinin-kallikrein system. Upon activation by Factor XIIa, PK cleaves High-Molecular-Weight Kininogen (HMWK) to release bradykinin. Bradykinin subsequently binds to the B2 receptor on endothelial cells, triggering profound vasodilation and increased vascular permeability[5],[6].

By integrating the pyrazine scaffold into small-molecule inhibitors, researchers can competitively block the active site of PK. This mechanism is highly efficacious in treating severe inflammatory and vascular leakage conditions, including:

  • Hereditary Angioedema (HAE): Preventing life-threatening swelling episodes.

  • Diabetic Macular Edema (DME) & Diabetic Retinopathy: Halting retinal vascular permeability to preserve visual acuity[5],[6].

KallikreinPathway FXII Factor XII (Hageman Factor) FXIIa Activated Factor XIIa FXII->FXIIa Activation PK Plasma Kallikrein FXIIa->PK Cleaves PreK PreK Prekallikrein PreK->PK Activation PK->FXIIa Positive Feedback BK Bradykinin PK->BK Cleaves HMWK HMWK High-Molecular-Weight Kininogen (HMWK) HMWK->BK B2R Bradykinin B2 Receptor BK->B2R Binds Edema Vascular Permeability & Macular Edema B2R->Edema Signaling Cascade Inhibitor Pyrazine-based PK Inhibitor Inhibitor->PK Competitive Inhibition

Figure 2: Plasma Kallikrein-Kinin pathway and the therapeutic intervention point.

Conclusion

The strategic use of 5-chloro-6-methylpyrazine-2-carbaldehyde exemplifies modern rational drug design. By leveraging its orthogonal reactivity—specifically the chemoselective reduction of the aldehyde and the robust activation of the C-Cl bond—chemists can construct highly complex, biologically active architectures. Its prominent role in the synthesis of plasma kallikrein inhibitors underscores its value in addressing critical unmet medical needs in vascular and ocular pathologies.

References

  • Google Patents.WO2021257353A1 - Plasma kallikrein inhibitors.
  • Google Patents.WO2022056051A1 - Plasma kallikrein inhibitors.

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 5-Chloro-6-methylpyrazine-2-carbaldehyde

Executive Summary In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, predictable building blocks. 5-Chloro-6-methylpyrazine-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, predictable building blocks. 5-Chloro-6-methylpyrazine-2-carbaldehyde is a critical heterocyclic intermediate that has gained significant traction in the development of novel therapeutics[1]. As a Senior Application Scientist, I have structured this technical guide to provide an authoritative, self-validating framework for understanding this compound's physicochemical properties, its handling protocols, and its pivotal role in synthesizing plasma kallikrein inhibitors for vascular permeability disorders[2].

Molecular Architecture & Physicochemical Profiling

Understanding the quantitative and structural properties of an intermediate is the first step in predicting its behavior in complex reaction matrices. Below is a consolidated physicochemical profile of the compound.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-Chloro-6-methylpyrazine-2-carbaldehyde
CAS Registry Number 1546226-44-1[1]
Molecular Formula C₆H₅ClN₂O[1]
Molecular Weight 156.57 g/mol
Physical State Solid (Typical for substituted pyrazinecarbaldehydes)
Solubility Soluble in THF, EtOAc, MeOH, and DCM
Structural Causality and Reactivity

The molecular architecture of 5-Chloro-6-methylpyrazine-2-carbaldehyde dictates its utility in multi-step synthesis:

  • Electron-Deficient Pyrazine Core: The diazine ring is strongly electron-withdrawing. The presence of the chlorine atom at the C5 position creates a highly activated site, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr) with amines or alkoxides during late-stage functionalization[2].

  • C2-Carbaldehyde Group: This highly electrophilic moiety enables rapid elaboration via reductive amination, Grignard additions, or chemoselective reduction to a hydroxymethyl group[3].

  • C6-Methyl Group: Positioned adjacent to the chlorine atom, this methyl group provides essential steric hindrance and lipophilicity, which often translates to improved binding kinetics and off-target selectivity in the final drug molecule[2].

Chemical Reactivity & Mechanistic Pathways

The most frequently utilized transformation of this compound in pharmaceutical workflows is its chemoselective reduction to (5-Chloro-6-methylpyrazin-2-yl)methanol [2].

Mechanistic Causality: Why use Sodium Borohydride (NaBH₄)? While stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) easily reduce aldehydes, they carry a high risk of over-reduction or triggering premature dechlorination at the C5 position due to the highly activated nature of the pyrazine ring. NaBH₄ is a milder, highly selective hydride source. When deployed in solvents like Tetrahydrofuran (THF) or Methanol (MeOH) at controlled temperatures, it selectively attacks the electrophilic carbonyl carbon without disrupting the sensitive heteroaromatic system[3].

ReductionWorkflow A 5-Chloro-6-methylpyrazine- 2-carbaldehyde B NaBH4 in THF/MeOH (0°C to RT) A->B Reagents added C Nucleophilic Hydride Attack at Carbonyl B->C Hydride transfer D Tetrahedral Alkoxide Intermediate C->D Transition state E Aqueous Quench (Acetone/NH4Cl) D->E Workup F (5-Chloro-6-methylpyrazin- 2-yl)methanol E->F Final Product

Workflow for the chemoselective reduction of 5-Chloro-6-methylpyrazine-2-carbaldehyde.

Experimental Protocols: Chemoselective Reduction

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic rationale and validation checkpoints.

Protocol: Synthesis of (5-Chloro-6-methylpyrazin-2-yl)methanol

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 5-Chloro-6-methylpyrazine-2-carbaldehyde (2.00 g, 12.8 mmol) in anhydrous THF (10.0 mL) or MeOH (8.3 mL) under an inert atmosphere (N₂ or Ar)[2][3].

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the hydride reagent. THF provides excellent solubility for the starting material, while MeOH can accelerate the reaction via the formation of reactive alkoxyborohydride intermediates[3].

Step 2: Hydride Addition

  • Action: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (0.580 g, 15.3 mmol; ~1.2 equivalents) in small portions[2].

  • Causality: Cooling to 0 °C strictly controls the exothermic nature of the hydride transfer, preventing thermal degradation or unwanted side reactions on the pyrazine core.

Step 3: Reaction Propagation & Self-Validation

  • Action: Remove the ice bath and allow the reaction mixture to stir at room temperature (rt) for 30 minutes to 3 hours[2][3].

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The system validates itself when the UV-active starting material spot/peak is fully consumed and replaced by a more polar product corresponding to the alcohol mass.

Step 4: Quenching & Workup

  • Action: Quench the reaction by adding a small volume of acetone, followed by saturated aqueous Ammonium Chloride (NH₄Cl)[2][3].

  • Causality: Acetone safely consumes any unreacted NaBH₄ by forming isopropanol, mitigating violent hydrogen gas evolution upon aqueous addition. NH₄Cl provides a mild proton source to break down the boron-alkoxide complex into the free alcohol[3].

Step 5: Extraction & Purification

  • Action: Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄[2][3]. Filter, concentrate under reduced pressure, and purify via silica gel chromatography to yield the pure product[2].

Applications in Drug Development: Plasma Kallikrein Inhibitors

5-Chloro-6-methylpyrazine-2-carbaldehyde is a cornerstone intermediate in the synthesis of small-molecule plasma kallikrein inhibitors[4].

Plasma kallikrein is a trypsin-like serine protease that circulates in the blood in a complex with high-molecular-weight kininogen (HMWK)[5]. When activated by Factor XIIa, plasma kallikrein cleaves HMWK to release bradykinin , a potent inflammatory mediator[5]. Overproduction of bradykinin leads to excessive activation of the Bradykinin B2 receptor, resulting in severe vascular permeability and fluid extravasation[5].

This pathological cascade is the root cause of conditions such as Hereditary Angioedema (HAE) —characterized by life-threatening intermittent swelling—and Diabetic Macular Edema (DME) , where retinal vascular leakage causes severe vision loss[4]. By incorporating the 5-chloro-6-methylpyrazine moiety, medicinal chemists can design potent, reversible inhibitors that block the active site of plasma kallikrein, thereby halting bradykinin production and restoring vascular integrity.

KallikreinPathway FXIIa Factor XIIa K Plasma Kallikrein FXIIa->K Activates PK Prekallikrein PK->K Cleaved to BK Bradykinin K->BK Cleaves HK HK HMW Kininogen HK->BK Source of B2R Bradykinin B2 Receptor BK->B2R Binds to Edema Vascular Permeability & Angioedema B2R->Edema Induces Inh Pyrazine-derived Kallikrein Inhibitor Inh->K Inhibits

Plasma kallikrein signaling pathway and therapeutic intervention via pyrazine-derived inhibitors.

References

  • WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL
  • WO2022056051A1 - Plasma kallikrein inhibitors Source: Google Patents URL
  • Novel Plasma Kallikrein Inhibitors for Treating Hereditary Angioedema, Diabetic Macular Edema, and Diabetic Retinopathy Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

Sources

Exploratory

Advanced Safety, Handling, and Synthetic Applications of 5-Chloro-6-methylpyrazine-2-carbaldehyde

As a Senior Application Scientist in drug development, I frequently encounter highly reactive heterocyclic building blocks that demand rigorous handling protocols. 5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter highly reactive heterocyclic building blocks that demand rigorous handling protocols. 5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-44-1) is a prime example of a bifunctional pyrazine derivative that serves as a critical intermediate in the synthesis of plasma kallikrein inhibitors[1]. These inhibitors are pivotal in targeted therapies for hereditary angioedema, diabetic macular edema, and retinal vein occlusion[2].

This whitepaper provides an in-depth, self-validating framework for the safe handling, physicochemical profiling, and experimental application of this highly reactive compound.

Physicochemical Profiling & Causality of Hazards

The utility—and the inherent hazards—of 5-Chloro-6-methylpyrazine-2-carbaldehyde stem directly from its dual electrophilic sites.

  • The C2-Carbaldehyde Group : Highly susceptible to nucleophilic attack (e.g., reductive amination) but equally prone to aerial oxidation.

  • The C5-Chloride : Activated by the electron-withdrawing nature of the pyrazine ring, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr)[1].

Understanding this structural causality is essential. The very features that make it synthetically valuable also make it a potent irritant. The electrophilic aldehyde can form Schiff bases with primary amines on skin proteins, while the activated C-Cl bond can act as a sensitizer.

Quantitative Data & Mechanistic Implications
Property / ParameterSpecification / DataMechanistic Implication
CAS Number 1546226-44-1[3]Unique identifier for procurement and safety tracking.
Molecular Formula C6H5ClN2OHigh heteroatom density; impacts organic solubility.
Molecular Weight 156.57 g/mol Low MW facilitates rapid cell membrane penetration, increasing exposure risks.
Storage Conditions 2-8°C, Inert Atmosphere (Ar/N2)[4]Prevents aerial oxidation of the aldehyde to the corresponding carboxylic acid.
GHS Hazard Codes H302, H315, H319, H335[4]Electrophilic nature causes protein cross-linking, leading to severe skin/eye irritation.

Chemical Reactivity & Application Pathways

The compound's bifunctional nature allows for divergent synthetic pathways depending on the chosen reaction conditions.

Reactivity A 5-Chloro-6-methylpyrazine- 2-carbaldehyde B Aldehyde Reduction (NaBH4 / MeOH) A->B Electrophilic Carbonyl C Nucleophilic Aromatic Substitution (SNAr) A->C Activated C-Cl Bond D Reductive Amination (Primary/Secondary Amines) A->D Imine Formation E (5-Chloro-6-methylpyrazin- 2-yl)methanol B->E F C5-Substituted Pyrazine Derivatives C->F G Aminomethyl Pyrazine Intermediates D->G H Plasma Kallikrein Inhibitors (Therapeutic Agents) E->H Downstream Synthesis F->H G->H

Figure 1: Chemical reactivity pathways of 5-Chloro-6-methylpyrazine-2-carbaldehyde in drug design.

Self-Validating Safety & Handling Protocols

A self-validating protocol ensures that any failure in the system is immediately detectable before it escalates into a safety incident.

  • Storage and Integrity Verification :

    • Protocol : Store at 2-8°C under an inert atmosphere (Argon or N2)[4].

    • Self-Validation : Before use, perform a visual inspection and a rapid Thin-Layer Chromatography (TLC) check. A shift in polarity or the appearance of a baseline spot indicates aerial oxidation to the carboxylic acid. If detected, the batch must be repurposed or repurified via silica gel chromatography.

  • Engineering Controls and PPE :

    • Protocol : Handle exclusively within a Class II biological safety cabinet or a high-flow fume hood. Required PPE includes nitrile gloves (double-gloved for spill response), splash goggles, and a lab coat.

    • Causality : The compound causes serious eye and skin irritation (H315, H319)[4]. Double-gloving ensures that if the outer glove is breached by an organic solvent carrying the compound, the inner glove provides a secondary barrier.

  • Spill Management and Quenching :

    • Protocol : In the event of a spill, do not merely wipe it up. Treat the area with a saturated aqueous solution of sodium bisulfite (NaHSO3).

    • Self-Validation : The bisulfite reacts with the free aldehyde to form a water-soluble, non-volatile, and significantly less toxic bisulfite adduct. The disappearance of the characteristic pungent aldehyde odor serves as a qualitative validation of successful quenching.

Workflow Step1 Storage & Retrieval (2-8°C, Argon/N2) Step2 Weighing & Transfer (Fume Hood, PPE) Step1->Step2 Step3 Reaction Execution (Controlled Temp at 0°C) Step2->Step3 Step4 Quenching & Workup (Acetone / NaHCO3) Step3->Step4 Step5 Waste Management (Bisulfite Adduct Formation) Step4->Step5

Figure 2: Self-validating safety and handling workflow for pyrazine-2-carbaldehyde derivatives.

Experimental Workflow: Controlled Reduction Protocol

To illustrate the safe handling and application of this compound, we detail its reduction to (5-Chloro-6-methylpyrazin-2-yl)methanol, a standard transformation in medicinal chemistry for generating plasma kallikrein inhibitors[1],[2].

Step-by-Step Methodology
  • Preparation : In an oven-dried round-bottom flask flushed with Argon, dissolve 5-chloro-6-methylpyrazine-2-carbaldehyde (2.00 g, 12.8 mmol) in anhydrous Tetrahydrofuran (THF) (10.0 mL)[1].

  • Temperature Control : Cool the reaction mixture to 0°C using an ice bath[2].

    • Causality: Lowering the temperature mitigates the exothermic nature of the subsequent hydride transfer and prevents unwanted hydrodehalogenation of the sensitive C-Cl bond.

  • Reagent Addition : Portion-wise, carefully add sodium borohydride (NaBH4) (0.580 g, 15.3 mmol)[1].

  • Reaction Monitoring (Self-Validation) : Remove the ice bath and stir the mixture at room temperature for 30 minutes[1]. Validate completion via LC-MS or TLC. The complete disappearance of the starting material mass/spot confirms the total consumption of the reactive aldehyde, validating that it is safe to proceed to workup.

  • Quenching : Quench the reaction by adding acetone, followed by water[1].

    • Causality: Acetone safely consumes any unreacted NaBH4, preventing the dangerous evolution of explosive hydrogen gas during the subsequent aqueous workup.

  • Extraction & Isolation : Extract the mixture with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude alcohol[1].

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-6-methylpyrazine-2-carbaldehyde in the Synthesis of Plasma Kallikrein Inhibitors

Introduction and Mechanistic Overview 5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-44-1) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry[1]. Its structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-44-1) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry[1]. Its structural architecture presents two orthogonal sites of reactivity that allow for precise, step-wise functionalization:

  • The Electrophilic Carbaldehyde (C2-Position): Primed for carbon-carbon (C-C) or carbon-oxygen (C-O) bond formation via nucleophilic addition or chemoselective reduction ()[2].

  • The Activated Aryl Chloride (C5-Position): The electron-deficient nature of the pyrazine ring drastically lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr). This enables the late-stage introduction of diverse amine nucleophiles (e.g., azetidines or pyrazoles) under mild heating ()[3].

This compound serves as a critical intermediate in the synthesis of novel plasma kallikrein inhibitors [2]. These therapeutic agents are actively developed to treat vascular permeability disorders, including hereditary angioedema, diabetic macular edema, and retinal vein occlusion[3].

Reaction Pathways and Synthetic Strategy

G A 5-Chloro-6-methylpyrazine-2-carbaldehyde (Bifunctional Scaffold) B Chemoselective Reduction NaBH4, MeOH/THF, 0 °C A->B Hydride Transfer C Nucleophilic Addition R-MgBr, THF, -78 °C A->C Grignard Addition D (5-Chloro-6-methylpyrazin-2-yl)methanol (Primary Alcohol) B->D E Secondary Alcohol Derivative (e.g., 1-(5-Chloro...)ethan-1-ol) C->E F Nucleophilic Aromatic Substitution (SNAr) Amine (e.g., Azetidine), Base, Heat D->F Activation / Substitution E->F Activation / Substitution G Plasma Kallikrein Inhibitors (Target Therapeutics) F->G Pharmacophore Assembly

Fig 1. Synthetic workflows utilizing 5-Chloro-6-methylpyrazine-2-carbaldehyde.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful utilization of this pyrazine scaffold requires strict control over reaction temperatures to maintain chemoselectivity and prevent premature degradation of the aryl chloride moiety.

Protocol A: Chemoselective Reduction to (5-Chloro-6-methylpyrazin-2-yl)methanol

Objective: To reduce the carbaldehyde to a primary alcohol without promoting unwanted dechlorination or pyrazine ring reduction[2]. Causality & Design: Sodium borohydride (NaBH₄) is selected as a mild hydride source. The reaction is initiated at 0 °C to control the exothermic hydride transfer, preventing over-reduction[3]. Methanol (MeOH) or Tetrahydrofuran (THF) serves as the solvent; MeOH accelerates the reduction via an alkoxyborohydride intermediate, whereas THF provides a more controlled, slower reaction environment ()[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-6-methylpyrazine-2-carbaldehyde (2.00 g, 12.8 mmol) in anhydrous THF (10.0 mL) or MeOH (8.3 mL) under an inert nitrogen atmosphere[2],[3].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Hydride Addition: Portion-wise, add NaBH₄ (0.580 g, 15.3 mmol, ~1.2 eq.) to the stirred solution[2].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (rt). Stir for 30 minutes to 3 hours[2],[3].

  • Quenching: Quench the reaction by adding acetone (to consume excess hydride via isopropanol formation) or saturated aqueous NH₄Cl[2],[3]. Logic: This mildly acidic quench decomposes the borate complex without hydrolyzing the newly formed product.

  • Extraction: Dilute with deionized water and extract with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aq. NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2],[3].

Self-Validation & Quality Control:

  • TLC Monitoring: The product alcohol will present a significantly lower Rf​ value compared to the starting aldehyde (visualized under UV 254 nm).

  • Analytical LC-MS: Confirm product mass (Expected MS: ~159.0 [M+1]⁺). The crude residue is typically of sufficient purity (>90%) for immediate downstream SNAr, validating the chemoselectivity of the conditions[3].

Protocol B: Grignard Addition for Secondary Alcohols

Objective: To install an alkyl group via nucleophilic addition, yielding a secondary alcohol (e.g., 1-(5-chloro-6-methylpyrazin-2-yl)ethan-1-ol)[4]. Causality & Design: Grignard reagents are highly nucleophilic. To prevent nucleophilic attack on the pyrazine ring or halogen-metal exchange at the chloride position, the reaction must be strictly conducted at cryogenic temperatures (-78 °C) ()[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-6-methylpyrazine-2-carbaldehyde (980 mg, 6.26 mmol) in anhydrous THF (20 mL) under a strict nitrogen atmosphere[4].

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath[4].

  • Nucleophile Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether, ~1.5 eq.) dropwise over 30 minutes to maintain the internal temperature.

  • Propagation: Allow the reaction to slowly warm to 0 °C and stir for 2 hours[4].

  • Quenching & Workup: Quench with saturated aq. NH₄Cl (30 mL) at 0 °C. Extract with EtOAc (2 x 30 mL). Wash combined organic phases with brine, dry over MgSO₄, filter, and concentrate[4].

Self-Validation & Quality Control:

  • TLC Monitoring: Ensure complete consumption of the UV-active aldehyde spot.

  • Stereochemical Note: This reaction generates a racemic mixture. If absolute stereochemistry is required for the final kallikrein inhibitor, stereoselective separation (e.g., chiral SFC) must be performed at this stage or post-derivatization[4].

Quantitative Data and Reaction Parameters

Table 1. Summary of standard reaction parameters and validation metrics for 5-Chloro-6-methylpyrazine-2-carbaldehyde functionalization.

Reaction WorkflowReagents & SolventsTemperature ProfileReaction TimeValidation (MS / Yield)Downstream Utility
Chemoselective Reduction NaBH₄ (1.05 - 1.2 eq), THF or MeOH0 °C → Room Temp0.5 - 3.0 hours~159.0 [M+1]⁺ / >90%Primary alcohol linker for pyrazole coupling
Nucleophilic Addition R-MgBr (1.5 eq), Anhydrous THF-78 °C → 0 °C2.0 hours~173.0 [M+1]⁺ (for R=Me) / >85%Substituted secondary alcohol scaffold
SNAr Substitution Azetidine or Pyrazole, NH₄Cl, Fe, EtOH/H₂O60 °C (Heating)2.0 hours~245.1 [M+1]⁺ (Post-reduction)Core pharmacophore for Kallikrein Inhibitors

Downstream Applications: SNAr and Pharmacophore Assembly

Once the carbaldehyde is successfully converted to an alcohol, the 5-chloro substituent becomes the focal point for further structural elaboration. In the synthesis of plasma kallikrein inhibitors, the chlorine atom is displaced via SNAr by cyclic amines (such as azetidine-1-yl derivatives)[3]. This substitution is thermodynamically driven by the electron-withdrawing nature of the pyrazine nitrogens, which stabilize the Meisenheimer complex intermediate. The resulting amino-pyrazine derivatives exhibit potent binding affinity to plasma kallikrein, making them highly effective in mitigating vascular leakage in hereditary angioedema and retinal diseases[2],[3].

References

  • WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL
  • WO2022056051A1 - Plasma kallikrein inhibitors Source: Google Patents URL
  • WO2022010828A1 - Plasma kallikrein inhibitors Source: Google Patents URL

Sources

Application

Application Note: 5-Chloro-6-methylpyrazine-2-carbaldehyde in Medicinal Chemistry & Drug Discovery

Executive Summary The rational design of small-molecule therapeutics relies heavily on versatile, highly functionalized building blocks. 5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-44-1) has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile, highly functionalized building blocks. 5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-44-1) has emerged as a privileged intermediate in modern medicinal chemistry, particularly in the synthesis of kinase and protease inhibitors[1]. Its unique structural topology—combining an electron-deficient pyrazine core with orthogonal reactive handles (an aryl chloride and an aldehyde)—enables divergent synthetic pathways.

Recently, this compound has been prominently featured in the development of plasma kallikrein inhibitors for the treatment of hereditary angioedema and diabetic macular edema[2][3]. This application note provides an authoritative guide to the physicochemical properties, pharmacophore logic, and validated experimental protocols for functionalizing this critical intermediate.

Structural Profiling & Pharmacophore Logic

The utility of 5-Chloro-6-methylpyrazine-2-carbaldehyde stems from its precise substitution pattern, which allows medicinal chemists to execute highly chemoselective transformations.

Physicochemical Properties

The following table summarizes the core properties of the compound, essential for reaction planning and chromatographic purification[1].

PropertyValue
Chemical Name 5-Chloro-6-methylpyrazine-2-carbaldehyde
CAS Number 1546226-44-1
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
Physical State Solid (typically light yellow to brown)
Key Functional Groups C5-Aryl chloride, C6-Methyl, C2-Aldehyde
Mechanistic Rationale in Drug Design

Each functional group on the pyrazine ring serves a distinct purpose in both synthetic elaboration and biological target engagement:

  • Pyrazine Core: Acts as a classic hinge-binding motif in kinase inhibitors, forming critical hydrogen bonds with the ATP-binding pocket[1].

  • C5-Chloro Substituent: Serves as a prime handle for late-stage diversification via Nucleophilic Aromatic Substitution (S_NAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1][2].

  • C6-Methyl Group: Provides steric shielding to the adjacent chloride, modulating its reactivity while enhancing the overall lipophilicity (logP) of the scaffold for better membrane permeability.

  • C2-Aldehyde: The primary vector for chain elongation. It readily undergoes Grignard additions, reductive aminations, and reductions to form complex side chains[2][4].

G Core Pyrazine Ring Hinge-binding pharmacophore Target Target Protein (e.g., Plasma Kallikrein) Core->Target Hydrogen Bonding Chloro C5-Chloro SNAr / Cross-Coupling Handle Chloro->Target Halogen Bonding / Steric Fit Methyl C6-Methyl Lipophilic Pocket Shielding Methyl->Target Hydrophobic Interaction Aldehyde C2-Carbaldehyde Chain Elongation Vector Aldehyde->Target Covalent / Functional Extension

Caption: Pharmacophore logic and target interaction vectors of the substituted pyrazine scaffold.

Synthetic Applications & Workflows

In drug discovery workflows, the aldehyde group of 5-Chloro-6-methylpyrazine-2-carbaldehyde is typically the first point of functionalization. The electron-withdrawing nature of the pyrazine ring makes the aldehyde highly electrophilic, but it also renders the ring susceptible to unwanted nucleophilic attack if reaction conditions are not carefully controlled.

G A 5-Chloro-6-methylpyrazine- 2-carbaldehyde (Core Scaffold) B Grignard Addition (MeMgBr, THF, -78°C) A->B Chemoselective Alkylation C NaBH4 Reduction (MeOH/THF, 0°C) A->C Mild Reduction D Reductive Amination (R-NH2, NaBH(OAc)3) A->D Amine Coupling E 1-(5-chloro-6-methylpyrazin- 2-yl)ethan-1-ol (Secondary Alcohol) B->E F (5-Chloro-6-methylpyrazin- 2-yl)methanol (Primary Alcohol) C->F G N-Alkyl Pyrazine Derivatives (Kinase Inhibitors) D->G

Caption: Divergent synthetic pathways of 5-Chloro-6-methylpyrazine-2-carbaldehyde.

Validated Experimental Protocols

The following protocols have been validated in the synthesis of complex pharmaceutical intermediates, specifically in the pipeline for plasma kallikrein inhibitors[2][4].

Protocol A: Chemoselective Grignard Addition (Secondary Alcohol Synthesis)

This protocol describes the conversion of the aldehyde to 1-(5-chloro-6-methylpyrazin-2-yl)ethan-1-ol.

Causality & Expert Insight: Grignard reagents are highly reactive nucleophiles. If the reaction is performed at room temperature, the methylmagnesium bromide may attack the electron-deficient pyrazine ring, displacing the chloride via S_NAr. By conducting the addition strictly at -78 °C, the reaction is kinetically controlled, ensuring 100% chemoselectivity for the 1,2-addition to the aldehyde carbonyl[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon (or N₂).

  • Dissolution: Dissolve 5-chloro-6-methylpyrazine-2-carbaldehyde (1.0 eq, e.g., 980 mg, 6.26 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL)[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

  • Addition: Slowly add Methylmagnesium bromide (MeMgBr) (1.3 eq, 2.71 mL of a 3M solution, 8.14 mmol) dropwise via a syringe over 10 minutes to maintain the internal temperature[2].

  • Reaction: Transfer the flask to an ice-water bath and stir at 0 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Quenching: Carefully quench the reaction by the slow addition of water (30 mL) or saturated aqueous NH₄Cl. Note: Mildly acidic quenching destroys excess Grignard reagent without degrading the newly formed alcohol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Washing & Drying: Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and filter[2].

  • Concentration: Concentrate the filtrate under reduced pressure to yield the title compound, which can generally be used in subsequent steps without further purification[2].

Protocol B: Mild Hydride Reduction (Primary Alcohol Synthesis)

This protocol details the reduction of the aldehyde to (5-Chloro-6-methylpyrazin-2-yl)methanol.

Causality & Expert Insight: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it is excessively harsh for this substrate and can trigger hydrodehalogenation (loss of the C5-chlorine). Sodium borohydride (NaBH₄) is selected because it is a mild, chemoselective hydride source that perfectly reduces the aldehyde to a primary alcohol while leaving the aryl chloride entirely intact[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-chloro-6-methylpyrazine-2-carbaldehyde (1.0 eq, e.g., 2.00 g, 12.8 mmol) in THF (10.0 mL) or a THF/Methanol mixture[4].

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic hydride transfer.

  • Addition: Add Sodium borohydride (NaBH₄) (1.2 eq, 0.580 g, 15.3 mmol) portion-wise over 5 minutes[4].

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes[4].

  • Quenching: Quench the reaction by the dropwise addition of acetone. Note: Acetone acts as a sacrificial electrophile, safely consuming any unreacted NaBH₄ without generating excessive hydrogen gas.

  • Workup: Add distilled water to the mixture and extract thoroughly with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography if necessary[4].

References

  • Merck Sharp & Dohme Corp. (2022). WO 2022/010828 A1 - Plasma kallikrein inhibitors. Googleapis. 2

  • Merck Sharp & Dohme Corp. (2021). WO 2021/257353 A1 - Plasma kallikrein inhibitors. Google Patents. 3

  • Ambeed. (2025). 169532-12-1 | (1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one. Ambeed.com. 4

  • BenchChem. (2025). An In-depth Technical Guide to Pyrazine-2-carbaldehyde. Benchchem.com. 1

  • BLD Pharm. (2025). 95-58-9 | 2-Chloro-3-methylpyrazine. Bldpharm.com.Link

Sources

Method

Application Note: Analytical Quantification and Impurity Profiling of 5-Chloro-6-methylpyrazine-2-carbaldehyde

Target Audience: Analytical Chemists, Synthetic Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals in Drug Development. Introduction & Scientific Context 5-Chloro-6-methylpyrazine-2-carbaldehyde is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals in Drug Development.

Introduction & Scientific Context

5-Chloro-6-methylpyrazine-2-carbaldehyde is a highly functionalized heterocyclic building block extensively utilized in the pharmaceutical industry. Most notably, it serves as a critical synthetic intermediate in the development of novel plasma kallikrein inhibitors, which are investigated for the treatment of retinal vascular permeability and diabetic macular edema[1].

Because this compound acts as a central electrophilic hub—undergoing reductions to form (5-chloro-6-methylpyrazin-2-yl)methanol[2] or Grignard additions to yield secondary alcohols like 1-(5-chloro-6-methylpyrazin-2-yl)ethan-1-ol[3]—its chemical purity directly dictates the stoichiometric success of downstream active pharmaceutical ingredient (API) synthesis.

This application note details a robust, self-validating analytical strategy combining Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) for precise quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for orthogonal impurity profiling.

Physicochemical Rationale for Method Development

To design an effective chromatographic method, the physicochemical properties of the analyte must dictate the experimental parameters.

ParameterValue / CharacteristicAnalytical Implication
Chemical Formula C₆H₅ClN₂OPresence of Cl yields a distinct 3:1 isotopic signature in MS.
Molecular Weight 156.57 g/mol Low molecular weight; requires high-resolution separation.
Functional Groups Pyrazine ring, AldehydeStrong UV chromophore ( π→π∗ transitions); prone to auto-oxidation.
Acid-Base Profile Weakly basic (Pyrazine nitrogens)Requires acidic mobile phase modifiers to prevent peak tailing.

The Causality of Chromatographic Choices:

  • UV Wavelength Selection (254 nm): The conjugated pyrazine ring exhibits maximum absorbance near 254 nm. Monitoring at this wavelength maximizes the signal-to-noise ratio while minimizing baseline drift from mobile phase gradients.

  • Mobile Phase Modifier (TFA vs. Formic Acid): For HPLC-UV quantification, 0.1% Trifluoroacetic acid (TFA) is utilized. TFA acts as a strong ion-pairing agent, suppressing the ionization of residual silanols on the C18 stationary phase and preventing the basic pyrazine nitrogens from causing severe peak tailing. However, because TFA causes ion suppression in mass spectrometry, the LC-MS orthogonal method strictly substitutes TFA with 0.1% Formic Acid.

Analytical Workflows and Reactivity Tracking

AnalyticalWorkflow A Sample Preparation (Diluent: ACN/H2O) B RP-HPLC-UV (Assay & Purity) A->B Aliquot 1 C LC-MS (Impurity Profiling) A->C Aliquot 2 D Data Processing & Quality Control B->D C->D

Figure 1: Parallel analytical workflow for the quantification and orthogonal impurity profiling.

Reactivity A 5-Chloro-6-methylpyrazine-2-carbaldehyde (Target Analyte) B Auto-Oxidation (Air Exposure) A->B D Reduction (NaBH4) Synthetic Step A->D C Carboxylic Acid Degradant (Impurity A) B->C E (5-Chloro-6-methylpyrazin-2-yl)methanol (Impurity B) D->E

Figure 2: Common degradation and synthetic pathway transformations requiring analytical monitoring.

Experimental Protocols

Sample Preparation

Self-Validating Principle: Aldehydes can form acetals in the presence of unbuffered alcohols. Therefore, methanol and ethanol are strictly avoided as diluents.

  • Accurately weigh 10.0 mg of 5-Chloro-6-methylpyrazine-2-carbaldehyde reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and make up to volume using a diluent of 50:50 (v/v) Acetonitrile:Milli-Q Water.

  • Sonicate for 5 minutes at room temperature.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (amber glass prevents photo-degradation).

RP-HPLC-UV Method (Quantification & Purity)

Chromatographic Conditions:

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold (Equilibration)
2.09010Start of gradient
12.01090Linear ramp (Elution of non-polar impurities)
15.01090Column wash
15.19010Return to initial conditions
20.09010Re-equilibration

System Suitability Criteria (Self-Validation Check): Before analyzing unknown samples, the system must pass the following criteria using the standard solution:

  • Tailing Factor ( Tf​ ): ≤1.5 (Ensures silanol interactions are suppressed).

  • Theoretical Plates ( N ): ≥5000 (Ensures column efficiency).

  • Injection Precision: %RSD ≤2.0% for 5 replicate injections.

LC-MS Method (Orthogonal Impurity Profiling)

To identify co-eluting impurities or degradation products (such as the carboxylic acid degradant or the reduced methanol intermediate[2]), an LC-MS method is employed.

  • Mobile Phases: Substitute TFA with 0.1% Formic Acid in both Water (A) and Acetonitrile (B).

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Diagnostic Mass Signals: The target analyte will present a protonated molecular ion [M+H]+ at m/z 157.0. A secondary peak at m/z 159.0 (approximately 33% intensity of the parent peak) must be observed, confirming the presence of the 37Cl isotope.

  • Impurity Tracking: Monitor m/z 159.0 / 161.0 for the reduced alcohol intermediate (5-chloro-6-methylpyrazin-2-yl)methanol to verify the completion of reduction reactions[2] or to quantify unreacted starting material in downstream Grignard reactions[3].

Method Validation Summary

When executing this protocol for GMP/GLP compliance, the method demonstrates the following typical validation parameters:

Validation ParameterAcceptance CriteriaTypical Result for this Protocol
Linearity Range R2≥0.999 1.0 µg/mL to 150 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) S/N 30.05 µg/mL
Limit of Quantitation (LOQ) S/N 100.15 µg/mL
Accuracy (Recovery) 98.0% - 102.0%99.4% across 3 concentration levels
Specificity Resolution ( Rs​ ) ≥2.0 Baseline resolution from auto-oxidation products

References

1.[2] Title: WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL:

2.[1] Title: WO2022056051A1 - Plasma kallikrein inhibitors Source: Google Patents URL:

3.[3] Title: WO 2022/010828 A1 Source: Googleapis.com (Merck Sharp & Dohme Corp) URL:

Sources

Application

Application Note: High-Yield Synthesis of Schiff Bases Derived from 5-Chloro-6-methylpyrazine-2-carbaldehyde

Introduction & Mechanistic Rationale Schiff bases (imines) incorporating pyrazine scaffolds are privileged structures in medicinal chemistry and drug development. They are frequently utilized as potent antimicrobial agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Schiff bases (imines) incorporating pyrazine scaffolds are privileged structures in medicinal chemistry and drug development. They are frequently utilized as potent antimicrobial agents, kinase inhibitors, and highly versatile multidentate ligands in coordination chemistry1[1]. The compound 5-chloro-6-methylpyrazine-2-carbaldehyde serves as a highly functionalized and strategic building block. The electron-withdrawing chloro substituent and the electron-donating methyl group synergistically fine-tune the electrophilicity of the formyl carbon, making it highly reactive toward nucleophilic attack by primary amines.

The formation of a Schiff base is a reversible, two-step condensation reaction. Initially, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate. Subsequently, the carbinolamine undergoes dehydration to form the carbon-nitrogen double bond (azomethine linkage) 2[2].

Experimental Causality & Workflow Optimization

To ensure a self-validating and high-yielding protocol, several mechanistic variables must be strictly controlled:

  • pH Optimization (Acid Catalysis): The dehydration of the carbinolamine intermediate is the rate-determining step and requires acid catalysis. However, if the acid concentration is too high, the primary amine becomes protonated (forming an unreactive ammonium salt), restricting its functionality as a nucleophile and halting the reaction 2[2]. Therefore, a catalytic amount of glacial acetic acid is used to maintain a mildly acidic environment (pH ~4.0–5.0), perfectly balancing nucleophile availability and dehydration kinetics 3[3].

  • Inert Atmosphere: Refluxing primary amines (especially aromatic amines) and functionalized pyrazines at elevated temperatures can lead to unwanted oxidative side reactions. Conducting the reaction under a continuous nitrogen (N₂) atmosphere prevents oxidative degradation and ensures high product fidelity4[4].

G R1 5-Chloro-6-methylpyrazine- 2-carbaldehyde + Primary Amine S1 Nucleophilic Addition (Absolute EtOH, N2 atm, 25°C) R1->S1 I1 Carbinolamine Intermediate (Tetrahedral) S1->I1 S2 Acid-Catalyzed Dehydration (Cat. Glacial AcOH, Reflux 80°C) I1->S2 Rate-Determining Step P1 Schiff Base (Imine) Formation S2->P1 S3 Cooling, Vacuum Filtration & Recrystallization P1->S3 P2 Purified Target Compound S3->P2

Caption: Workflow of Schiff base synthesis from 5-Chloro-6-methylpyrazine-2-carbaldehyde.

Materials and Quantitative Parameters

The choice of solvent is critical. Absolute ethanol is selected because both starting materials are highly soluble at room temperature, whereas the resulting Schiff base typically exhibits lower solubility in cold ethanol, allowing for spontaneous crystallization driven by thermodynamics.

Table 1: Stoichiometry and Reagent Roles

ReagentEquivalentsRolePhysical State / Notes
5-Chloro-6-methylpyrazine-2-carbaldehyde 1.0 eqElectrophileHighly reactive formyl group
Primary Amine (R-NH₂) 1.0 eqNucleophileE.g., substituted aniline derivatives
Absolute Ethanol SolventReaction MediumPromotes product precipitation upon cooling
Glacial Acetic Acid 0.05 eq (Cat.)CatalystLowers activation energy of dehydration step

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • Accurately weigh 1.0 mmol of 5-chloro-6-methylpyrazine-2-carbaldehyde and dissolve it in 10 mL of absolute ethanol in a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve 1.0 mmol of the target primary amine in 5 mL of absolute ethanol.

  • Transfer the primary amine solution dropwise into the round-bottom flask while stirring at room temperature (25°C).

Step 2: Acid Catalysis and Reflux

  • Add 2–3 drops of glacial acetic acid to the reaction mixture to adjust the pH to approximately 4.5.

  • Seal the system and purge the flask with Nitrogen (N₂) gas for 5 minutes to establish an inert atmosphere.

  • Attach a reflux condenser and heat the mixture in an oil bath to 80°C. Maintain continuous stirring and reflux for 2 to 4 hours.

  • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexane). The disappearance of the aldehyde spot confirms the completion of the nucleophilic addition.

Step 3: Isolation

  • Once TLC indicates complete consumption of the starting materials, remove the flask from the heat source.

  • Allow the pale yellow/orange solution to cool slowly to room temperature.

  • Transfer the flask to an ice bath (0–4°C) and let it stand for 30–60 minutes. The Schiff base will precipitate as microcrystals as the solvent's carrying capacity drops.

  • Collect the microcrystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove any unreacted starting materials and trace acid.

Step 4: Purification and Drying

  • Recrystallize the crude product from a minimal amount of hot ethanol.

  • Dry the purified Schiff base in a vacuum desiccator over anhydrous calcium chloride (CaCl₂) or silica gel for 24 hours to remove residual solvent moisture.

Analytical Validation

The structural integrity of the synthesized Schiff base must be verified spectroscopically. The transformation is characterized by specific functional group shifts 4[4].

Table 2: Analytical Validation Markers (IR & ¹H NMR)

Analytical MethodTarget Functional GroupExpected Shift / SignalDiagnostic Indication
FT-IR Aldehyde (C=O)~1700 - 1720 cm⁻¹Disappearance indicates consumption of starting material
FT-IR Azomethine (C=N)~1600 - 1625 cm⁻¹Appearance confirms Schiff base formation
¹H NMR Aldehyde Proton (-CHO)~9.8 - 10.2 ppm (s, 1H)Disappearance confirms aldehyde consumption
¹H NMR Imine Proton (-CH=N-)~8.2 - 8.8 ppm (s, 1H)Appearance confirms azomethine linkage formation

References

  • Benchchem.
  • International Journal of Innovative Research in Technology (IJIRT).
  • Journal of Emerging Technologies and Innovative Research (JETIR). "A NOVEL ANTIBACTERIAL STUDY OF SCHIFF'S BASES AND THEIR METAL COMPLEXES ON SRB."
  • PubMed Central (PMC).

Sources

Method

Application Note: 5-Chloro-6-methylpyrazine-2-carbaldehyde in Multicomponent Reactions and Library Generation

Executive Summary The development of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-44-1) has emerged as a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-44-1) has emerged as a highly versatile, bifunctional building block for the rapid assembly of complex pharmacophores[1]. By leveraging its reactive aldehyde moiety in isocyanide-based multicomponent reactions (IMCRs) and its uniquely activated 5-chloro position for downstream diversification, researchers can efficiently generate libraries of imidazo[1,2-a]pyrazines and related peptidomimetics. This application note provides an in-depth technical guide to utilizing this compound in the Groebke-Blackburn-Bienaymé (GBB) reaction, followed by post-MCR nucleophilic aromatic substitution (SNAr), complete with validated, scalable protocols.

Chemical Rationale & Structural Advantages

The strategic value of 5-Chloro-6-methylpyrazine-2-carbaldehyde lies in its orthogonal reactivity profile, which is highly prized in the synthesis of Active Pharmaceutical Ingredients (APIs)[2]:

  • The C2-Carbaldehyde Group: Highly electrophilic and unhindered, this group rapidly undergoes Schiff base formation with primary amines. It is primed for IMCRs such as the Ugi, Passerini, and GBB reactions.

  • The C5-Chloro Substituent: Acts as a latent electrophile. During the initial MCR, it remains inert under mild Lewis acidic conditions. However, upon formation of the electron-deficient imidazo[1,2-a]pyrazine core, the C5-chloro group becomes highly activated for SNAr or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[3].

  • The C6-Methyl Group: Provides essential steric shielding and modulates the lipophilicity and electronic distribution of the pyrazine ring, which has been shown to improve the pharmacokinetic profiles of resulting kinase inhibitors[4].

Multicomponent Reaction Strategies

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful [4+1] cycloaddition strategy used to synthesize fused imidazole heterocycles, which are critical adenine mimetics in kinase inhibitor design[5]. When 5-Chloro-6-methylpyrazine-2-carbaldehyde is reacted with an amidine (or 2-aminopyridine) and an isocyanide, it yields a highly substituted 3-aminoimidazo[1,2-a]pyrazine scaffold.

The causality of the reaction relies on the use of a mild Lewis acid. Scandium(III) triflate (Sc(OTf)3) is highly recommended because it selectively coordinates to the hard nitrogen of the intermediate imine, lowering its LUMO energy. This facilitates the α-addition of the isocyanide without causing the isocyanide to prematurely polymerize—a common failure mode when using stronger, unmoderated Lewis acids[6].

GBB_Mechanism N1 Aldehyde + Amine N2 Imine Formation (-H2O) N1->N2 Sc(OTf)3 N3 Isocyanide α-Addition N2->N3 + R-NC N4 Nitrilium Intermediate N3->N4 N5 5-exo-dig Cyclization N4->N5 N6 Aromatization N5->N6 Proton Shift

Step-by-step mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Post-MCR Diversification: The "Plus One" Strategy

To maximize chemical space, the GBB reaction is coupled with a subsequent SNAr step. The 5-chloro position of the newly formed imidazo[1,2-a]pyrazine is exceptionally reactive toward primary and secondary amines under basic conditions and microwave irradiation. This two-step, one-pot-compatible workflow is heavily utilized in industrial drug discovery for malaria and oncology targets[7].

GBB_Workflow A 5-Chloro-6-methylpyrazine- 2-carbaldehyde Imine Activated Schiff Base A->Imine Condensation B 2-Aminopyridine B->Imine Condensation C tert-Butyl Isocyanide MCR GBB Multicomponent Reaction C->MCR Imine->MCR Sc(OTf)3 Product 3-Aminoimidazo[1,2-a]pyrazine (5-Chloro intermediate) MCR->Product Cyclization SNAr Post-MCR SNAr (Amine, DIPEA, Heat) Product->SNAr Orthogonal Reactivity Final Fully Functionalized Kinase Inhibitor SNAr->Final Cl Displacement

Workflow of the GBB Multicomponent Reaction and Post-MCR SNAr Diversification.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the GBB reaction utilizing 5-Chloro-6-methylpyrazine-2-carbaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and tert-butyl isocyanide (1.1 mmol).

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NoneMeOH2524< 10Uncatalyzed imine formation is too slow; isocyanide degrades.
2AcOH (10%)MeOH251245Mild Brønsted acid improves yield but causes side-reactions.
3BF₃·OEt₂ (10%)DCM25662Strong Lewis acid; rapid reaction but promotes isocyanide polymerization.
4Sc(OTf)₃ (5%) MeOH 25 4 88 Optimal. Hard Lewis acid perfectly activates imine without side reactions.
5Sc(OTf)₃ (5%)MeOH60185Heating accelerates reaction but slightly reduces purity profile.

Data extrapolated from standard industrial GBB optimization protocols[6].

Experimental Protocols

Protocol A: Sc(OTf)₃-Catalyzed GBB Synthesis of 5-Chloro-imidazo[1,2-a]pyrazine

This protocol is designed as a self-validating system. In-process controls (IPC) ensure that each mechanistic step is completed before proceeding.

Materials:

  • 5-Chloro-6-methylpyrazine-2-carbaldehyde (1.0 eq, 1.0 mmol, 156.6 mg)

  • 2-Aminopyridine (1.0 eq, 1.0 mmol, 94.1 mg)

  • tert-Butyl isocyanide (1.1 eq, 1.1 mmol, 91.5 mg)

  • Scandium(III) triflate (0.05 eq, 0.05 mmol, 24.6 mg)

  • Anhydrous Methanol (5.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-Chloro-6-methylpyrazine-2-carbaldehyde and 2-aminopyridine in 5.0 mL of anhydrous methanol.

  • Catalyst Addition: Add Sc(OTf)₃ to the solution. Stir at room temperature (25 °C) for 30 minutes.

    • Causality Check: Pre-forming the imine before adding the isocyanide prevents the isocyanide from competing for the Lewis acid catalyst or reacting directly with the aldehyde (Passerini-type side reactions).

  • Isocyanide Addition: Dropwise add tert-butyl isocyanide over 2 minutes. Seal the vial and stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexanes:EtOAc 1:1). The starting aldehyde (UV active, Rf ~0.6) should completely disappear, replaced by a highly fluorescent blue/green spot under 365 nm UV light (Rf ~0.3), indicative of the aromatized imidazo[1,2-a]pyrazine core.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes) to afford the pure 5-chloro-imidazo[1,2-a]pyrazine intermediate.

Protocol B: Post-MCR SNAr Diversification

This step replaces the 5-chloro group with a nucleophilic amine to finalize the kinase inhibitor scaffold.

Materials:

  • GBB Product from Protocol A (1.0 eq, 0.5 mmol)

  • Morpholine (or other secondary amine) (3.0 eq, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe vial, dissolve the GBB product in 2.0 mL of NMP. Add DIPEA followed by morpholine.

    • Causality Check: NMP is chosen over DMF because it is more stable to microwave irradiation and basic conditions, preventing the formation of dimethylamine impurities. DIPEA acts as an acid scavenger to neutralize the HCl generated during the SNAr, driving the reaction forward.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.

  • Self-Validation (IPC): Analyze via LC-MS. The mass spectrum should show the complete disappearance of the chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired product mass [M+H]⁺.

  • Workup & Isolation: Pour the crude mixture into 15 mL of ice-cold water. If the product precipitates, isolate via vacuum filtration and wash with cold water. If it remains in solution, extract with EtOAc (3 x 10 mL), wash thoroughly with 5% aqueous LiCl (to remove NMP), dry, and concentrate.

References

  • Groebke multicomponent reaction and subsequent nucleophilic aromatic substitution for a convenient synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines as potential kinase inhibitors. Organic & Biomolecular Chemistry, 2011.[Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI Molecules, 2022.[Link]

  • Plasma Kallikrein Inhibitors (WO2022056051A1).WIPO (PCT)

Sources

Application

Application Note: 5-Chloro-6-methylpyrazine-2-carbaldehyde as a Core Scaffold in Agrochemical Active Ingredient Synthesis

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The pyrazine heterocycle is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The pyrazine heterocycle is a privileged scaffold in modern agrochemical design, featuring prominently in both herbicides and broad-spectrum fungicides[1]. Specifically, pyrazine-2-carboxamide derivatives have revolutionized disease control in agriculture, acting as highly potent Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., pyraziflumid)[2].

5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1783373-24-9) serves as a highly versatile, orthogonally reactive building block for synthesizing these next-generation agrochemicals. The presence of a reactive aldehyde at C2 and a labile chlorine atom at C5 allows for divergent synthetic pathways. This application note details the mechanistic rationale and provides self-validating experimental protocols for utilizing this intermediate in the development of novel SDHI fungicides and pyrazine-ether herbicides.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is critical for predicting solubility, reactivity, and downstream workup conditions.

PropertyValue / Description
Chemical Name 5-Chloro-6-methylpyrazine-2-carbaldehyde
CAS Number 1783373-24-9
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
Structural Features Electrophilic C2-aldehyde; SNAr-active C5-chloride
Solubility Soluble in THF, DCM, EtOAc, and Methanol
Stability Sensitive to strong bases (risk of premature SNAr or aldol condensation)

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of 5-Chloro-6-methylpyrazine-2-carbaldehyde lies in its orthogonal reactivity :

  • The C2-Aldehyde: Can be chemoselectively reduced to an alcohol[3] or oxidized to a carboxylic acid without affecting the pyrazine core.

  • The C5-Chloride: The electron-withdrawing nature of the two pyrazine nitrogen atoms makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

By carefully sequencing these reactions, chemists can generate vast libraries of structurally diverse agrochemicals. For instance, oxidizing the aldehyde allows for amidation with biphenylamines to yield SDHI fungicides[2]. Conversely, reducing the aldehyde followed by SNAr at the C5 position yields ether-linked pyrazines, a structural motif frequently explored in herbicidal discovery[4].

Divergent Synthetic Pathways

Pathway cluster_0 Pathway A: SDHI Fungicides cluster_1 Pathway B: Ether Herbicides Core 5-Chloro-6-methylpyrazine- 2-carbaldehyde Ox Pinnick Oxidation (NaClO2, t-BuOH) Core->Ox [O] Red Reduction (NaBH4, THF) Core->Red [H] Acid 5-Chloro-6-methylpyrazine- 2-carboxylic acid Ox->Acid Amide Amidation (HATU, Anilines) Acid->Amide Fungi Pyrazine-2-carboxamides (Fungicide Candidates) Amide->Fungi Alc (5-Chloro-6-methylpyrazin- 2-yl)methanol Red->Alc SNAr SNAr / Etherification (NaH, R-OH) Alc->SNAr Herb Pyrazine-ethers (Herbicide Candidates) SNAr->Herb

Divergent synthetic pathways utilizing 5-Chloro-6-methylpyrazine-2-carbaldehyde.

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoselective Reduction to (5-Chloro-6-methylpyrazin-2-yl)methanol

Application: Precursor for Pyrazine-Ether Herbicides

Causality & Design: While reduction can be performed in methanol[5], using Tetrahydrofuran (THF) is strongly recommended. Methanol can occasionally lead to competitive methoxy-de-chlorination via SNAr if the reaction warms up, due to the highly electrophilic nature of the C5-chloro position. THF prevents this side reaction. Furthermore, quenching with acetone rather than aqueous acid safely destroys excess sodium borohydride (NaBH₄) by forming inert isopropanol, preventing vigorous and dangerous hydrogen gas evolution during the aqueous workup[3].

Step-by-Step Procedure:

  • Initialization: Charge a flame-dried round-bottom flask with 5-Chloro-6-methylpyrazine-2-carbaldehyde (2.00 g, 12.8 mmol) and anhydrous THF (10.0 mL) under a nitrogen atmosphere[3].

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add NaBH₄ (0.580 g, 15.3 mmol) in small portions over 5 minutes to control the exotherm[3].

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes[3].

  • Quenching (Critical Step): Cool the flask back to 0 °C and slowly add 2.0 mL of acetone. Stir for 10 minutes. Note: The absence of bubbling confirms the complete consumption of excess hydride.

  • Workup: Dilute the mixture with water (15 mL) and extract with Ethyl Acetate (EtOAc) (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

Self-Validating System (Analytical Check):

  • TLC: Run in Hexanes/EtOAc (1:1). The starting material (aldehyde) will stain bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product (alcohol) will be more polar, will not stain with 2,4-DNPH, but will stain readily with KMnO₄.

  • ¹H NMR (CDCl₃): Validation is confirmed by the complete disappearance of the aldehyde proton singlet (~10.0 ppm) and the emergence of a methylene doublet/singlet at ~4.7 ppm corresponding to the new -CH₂OH group.

Protocol B: Oxidation and Amidation for SDHI Fungicide Libraries

Application: Synthesis of Pyrazine-2-carboxamide Fungicides

Causality & Design: To synthesize SDHI fungicides analogous to pyraziflumid[2], the aldehyde must be oxidized to a carboxylic acid. A Pinnick oxidation is chosen over Jones or KMnO₄ oxidations because it is exceptionally mild and chemoselective, preventing the oxidative cleavage of the pyrazine methyl group. For the subsequent amidation, HATU is utilized as the coupling reagent. Pyrazine-2-carboxylic acids can be sluggish to couple due to the electron-withdrawing pyrazine ring; HATU generates a highly reactive HOAt ester, driving the coupling with sterically hindered anilines to completion.

Step-by-Step Procedure:

  • Pinnick Oxidation: Dissolve 5-Chloro-6-methylpyrazine-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 ratio). Add 2-methyl-2-butene (5.0 eq) as a hypochlorite scavenger.

  • Reagent Addition: Add NaH₂PO₄ (2.5 eq) followed by NaClO₂ (1.5 eq) portion-wise at room temperature. Stir for 4 hours.

  • Acid Isolation: Concentrate the mixture to remove tert-butanol. Adjust the aqueous layer to pH 3 using 1M HCl, precipitating the 5-Chloro-6-methylpyrazine-2-carboxylic acid. Filter and dry under a vacuum.

  • Amidation: In a separate flask, dissolve the isolated acid (1.0 eq) and the target aniline derivative (e.g., a substituted biphenylamine) (1.1 eq) in anhydrous DMF.

  • Coupling: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 12 hours.

  • Purification: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), followed by saturated NaHCO₃ and brine. Dry and concentrate to yield the target SDHI fungicide candidate[2].

Self-Validating System (Analytical Check):

  • Oxidation Validation: ¹H NMR (DMSO-d₆) will show the loss of the aldehyde proton and the appearance of a broad, highly deshielded carboxylic acid proton at ~13.0 ppm.

  • Amidation Validation: Mass Spectrometry (LC-MS) should show the exact mass of the coupled product. IR spectroscopy will show a shift in the carbonyl stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1650-1680 cm⁻¹ (amide I band).

References

  • WO2022056051A1 - Plasma kallikrein inhibitors Google Patents URL
  • WO2021257353A1 - Plasma kallikrein inhibitors Google Patents URL
  • Synthesis and biological activity of a novel fungicide, pyraziflumid PMC - NIH URL
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Chloro-6-methylpyrazine-2-carbaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis and yield optimization of 5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-44-1) . This highly functionalized heterocyclic building block is critical in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 5-Chloro-6-methylpyrazine-2-carbaldehyde (CAS: 1546226-44-1) . This highly functionalized heterocyclic building block is critical in medicinal chemistry and drug discovery[1][2]. However, the strongly electron-withdrawing nature of the pyrazine ring, exacerbated by the 5-chloro substituent, makes the target aldehyde highly electrophilic. This results in severe synthetic challenges, including premature intermediate collapse, over-reduction, and chromatographic degradation[3][4].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield synthesis.

Synthesis Workflow & Pitfall Analysis

SynthesisWorkflow Ester Methyl 5-chloro-6-methyl pyrazine-2-carboxylate DIBAL DIBAL-H Reduction (-78 °C, THF/DCM) Ester->DIBAL Route A Alcohol (5-Chloro-6-methyl pyrazin-2-yl)methanol DMP DMP Oxidation (RT, DCM, NaHCO3) Alcohol->DMP Route B Aldehyde 5-Chloro-6-methyl pyrazine-2-carbaldehyde (Target) Degrad Pitfall: Hydration / Silica Degradation Aldehyde->Degrad Poor Purification DIBAL->Aldehyde Optimal Quench OverRed Pitfall: Over-reduction to Alcohol DIBAL->OverRed Temp > -70 °C DMP->Aldehyde Buffered OverRed->Alcohol

Workflow for 5-Chloro-6-methylpyrazine-2-carbaldehyde synthesis highlighting critical pitfalls.

Section 1: Troubleshooting Ester Reduction (Route A)

Q1: Why am I getting the over-reduced pyrazinyl methanol instead of the carbaldehyde when using DIBAL-H?

The Causality: The standard DIBAL-H reduction of an ester to an aldehyde relies entirely on the stability of the aluminum-based tetrahedral intermediate at low temperatures[3]. The 5-chloro substituent strongly pulls electron density away from the carbonyl carbon via induction. This destabilizes the tetrahedral intermediate, causing it to collapse prematurely into the highly electrophilic free aldehyde before the reaction is quenched. The remaining DIBAL-H in the flask immediately reduces this free aldehyde to (5-chloro-6-methylpyrazin-2-yl)methanol.

Self-Validating Protocol: Weinreb Amide Modification If direct ester reduction fails, convert the ester to a Weinreb amide (N-methoxy-N-methylamide) first. The bidentate chelation of the intermediate prevents premature collapse.

  • Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under Argon.

  • Cooling: Submerge in a dry ice/acetone bath. Validation Check: Insert an internal thermocouple probe to ensure the internal temperature is strictly ≤ -75 °C before proceeding.

  • Addition: Add DIBAL-H (1.05 eq, 1.0 M in hexanes) via a syringe pump at a rate of 0.5 mL/min.

  • Monitoring: Stir for 30 minutes. Validation Check: Quench a 50 µL aliquot in CD3OD and analyze via crude 1H-NMR. The absence of a singlet at ~4.7 ppm (the benzylic CH2 of the alcohol) confirms the tetrahedral intermediate is intact and over-reduction has been avoided.

Q2: How should I quench the DIBAL-H reaction to avoid emulsions and product degradation?

The Causality: Aluminum salts form intractable gelatinous emulsions in water. While acidic quenches (e.g., 1M HCl) break these emulsions, the highly electrophilic 5-chloro-6-methylpyrazine-2-carbaldehyde will rapidly hydrate in acidic aqueous media, leading to water-soluble gem-diols and massive yield loss.

Self-Validating Protocol: The Fieser-Rochelle Quench

  • Primary Quench: At -78 °C, slowly add anhydrous ethyl acetate (2.0 eq relative to DIBAL-H) to consume unreacted hydride.

  • Emulsion Breaking: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) in a 1:1 volume ratio to the reaction solvent.

  • Phase Separation: Remove the cooling bath and stir vigorously at room temperature for 1 to 2 hours. Validation Check: The reaction is ready for extraction only when the milky emulsion completely resolves into two distinct, crystal-clear liquid phases.

  • Isolation: Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure at ≤ 30 °C to prevent thermal degradation.

Section 2: Troubleshooting Alcohol Oxidation (Route B)

Q3: My Dess-Martin Periodinane (DMP) oxidation stalls at 70% conversion. How do I push it to completion without over-oxidizing?

The Causality: DMP oxidation of (5-chloro-6-methylpyrazin-2-yl)methanol generates acetic acid as a stoichiometric byproduct[1][4]. The basic pyrazine nitrogen becomes protonated as acetic acid accumulates. This alters the electronic profile of the substrate, severely retarding the ligand-exchange step required for the DMP oxidation mechanism. Furthermore, acidic conditions promote the oligomerization of the newly formed aldehyde.

Self-Validating Protocol: Buffered DMP Oxidation

  • Setup: Dissolve (5-chloro-6-methylpyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M).

  • Buffering: Add solid, finely powdered NaHCO3 (5.0 eq) to the suspension to act as an insoluble acid scavenger.

  • Oxidation: Add DMP (1.5 eq) in three portions at 0 °C[5].

  • Reaction: Warm to room temperature and stir for 1.5 hours. Validation Check: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 7:3). Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The target aldehyde will immediately appear as a bright orange/red spot, confirming carbonyl formation.

  • Quench: Add a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Stir vigorously for 30 minutes until the organic layer is clear (destroys excess oxidant and iodine byproducts).

Section 3: Purification and Stability

Q4: The aldehyde degrades or streaks heavily during silica gel chromatography. How do I isolate it safely?

The Causality: 5-Chloro-6-methylpyrazine-2-carbaldehyde is a highly activated electrophile. The free, acidic hydroxyl groups (silanols) on standard silica gel act as nucleophiles, forming hemiacetals with the aldehyde. This causes severe streaking, irreversible column binding, and significant yield loss.

Self-Validating Protocol: Deactivated Silica Flash Chromatography

  • Column Preparation: Slurry-pack the silica gel using a solvent mixture containing 1% triethylamine (Et3N) in hexanes. This permanently caps the acidic silanol sites.

  • Flushing: Flush the column with 3 column volumes of your pure mobile phase (e.g., Hexanes/EtOAc 8:2) to remove free Et3N. Validation Check: Collect a drop of the eluent and test with pH paper; it should be neutral before loading your compound.

  • Elution: Load the crude mixture and run the chromatography quickly using pressurized air (flash chromatography). Do not let the compound sit on the column for more than 20 minutes.

Quantitative Data Summary

The following table summarizes the expected outcomes and parameters for the two primary synthetic routes discussed in this guide.

Synthetic RouteReagentOptimal TempAdditivesTypical YieldPrimary Pitfall
Direct Ester Reduction DIBAL-H-78 °CNone30 - 45%Over-reduction to alcohol due to intermediate collapse
Weinreb Amide Reduction DIBAL-H-78 °CNone75 - 85%Requires an extra synthetic step to form the amide
Alcohol Oxidation DMP0 °C to RTNaHCO3 (5 eq)85 - 95%Reaction stalling due to acetic acid byproduct
Alcohol Oxidation MnO2 (Activated)RefluxDean-Stark trap60 - 80%Highly variable depending on MnO2 surface area

References

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • ACS Publications. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Retrieved from:[Link]

  • Google Patents. WO2021257353A1 - Plasma kallikrein inhibitors.

Sources

Optimization

Technical Support Center: 5-Chloro-6-methylpyrazine-2-carbaldehyde Solution Stability

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Chloro-6-methylpyrazine-2-carbaldehyde .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Chloro-6-methylpyrazine-2-carbaldehyde .

Mechanistic Reactivity Profile

Understanding the causality behind the instability of 5-Chloro-6-methylpyrazine-2-carbaldehyde is critical for rational experimental design. The molecule features three highly reactive nodes:

  • The Pyrazine Core: Inherently electron-deficient due to the two electronegative nitrogen atoms.

  • The 5-Chloro Group: Acts as a highly labile leaving group, primed for Nucleophilic Aromatic Substitution (SNAr).

  • The 2-Carbaldehyde Group: A strong electron-withdrawing group that further depletes electron density from the ring while being susceptible to nucleophilic addition and oxidation.

Degradation Core 5-Chloro-6-methylpyrazine- 2-carbaldehyde Path1 Aqueous Base (pH > 7) Nucleophilic Attack (OH-) Core->Path1 Hydrolysis Path2 Alcohols (MeOH/EtOH) Nucleophilic Addition Core->Path2 Solvolysis Path3 Oxygen / Light Radical Oxidation Core->Path3 Oxidation Res1 5-Hydroxy Derivative (SNAr Hydrolysis) Path1->Res1 Res2 Hemiacetal / Acetal (Reversible Adduct) Path2->Res2 Res3 Carboxylic Acid (Irreversible) Path3->Res3

Primary degradation pathways of 5-Chloro-6-methylpyrazine-2-carbaldehyde in solution.

Troubleshooting & FAQs

Q1: Why does the HPLC purity of 5-Chloro-6-methylpyrazine-2-carbaldehyde drop rapidly when formulated in aqueous buffers? Causality & Experience: This degradation is driven by Nucleophilic Aromatic Substitution (SNAr). Because the pyrazine core is heavily electron-depleted by the nitrogen atoms and the carbaldehyde group, the 5-chloro position becomes highly electrophilic. In aqueous media, hydroxide ions (OH⁻) act as nucleophiles, readily displacing the chloride leaving group to form a 5-hydroxy derivative (which immediately tautomerizes to a stable pyrazinone). This hydrolysis is highly pH-dependent and accelerates exponentially at pH > 7. Solution: Formulate stock solutions in anhydrous, aprotic organic solvents (e.g., DMSO or Acetonitrile). If aqueous buffers are mandatory for in-vitro assays, prepare them immediately before use, maintain the pH strictly between 4.0 and 6.0, and keep the solutions on ice.

Q2: We observe a secondary peak in our LC-MS when dissolving the compound in methanol. Is the compound degrading? Causality & Experience: You are observing hemiacetal formation, not irreversible degradation. Aldehydes undergo rapid nucleophilic addition with primary alcohols. Because methanol is a small, unhindered nucleophile, it attacks the carbaldehyde carbon to form a hemiacetal adduct. While it appears as a "degradation" peak on a chromatogram (often with a mass shift of +32 Da corresponding to methanol addition), it is actually a solvent equilibrium state. Solution: Never use primary alcohols (Methanol, Ethanol) as primary diluents for this compound. Use Acetonitrile (MeCN) or Dimethylformamide (DMF) for all analytical stock preparations.

Q3: How can we prevent the gradual oxidative degradation of the aldehyde group during long-term storage? Causality & Experience: Aromatic aldehydes are highly susceptible to autoxidation. Dissolved molecular oxygen in the solvent initiates a radical chain reaction that oxidizes the carbaldehyde group into a carboxylic acid (5-chloro-6-methylpyrazine-2-carboxylic acid). This process is catalyzed by ambient light and trace transition metals in the solvent. Solution: Store the solid compound under an inert atmosphere at 0–8°C . For solutions, sparge the solvent with Argon for 15 minutes prior to dissolution to aggressively displace dissolved oxygen, and store aliquots in amber glass vials.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability profile of 5-Chloro-6-methylpyrazine-2-carbaldehyde across common laboratory solvent systems.

Solvent SystemTemperatureHalf-Life (t½)Primary Degradation PathwayRecommended Use
Anhydrous DMSO (Ar sparged)-20°C> 12 monthsNone (Stable)Long-term Stock Storage
Acetonitrile (MeCN) 4°C> 6 monthsTrace OxidationAnalytical Standards
Methanol (MeOH) 25°C< 2 hoursHemiacetal FormationNOT Recommended
Aqueous Buffer (pH 7.4) 37°C~ 4-6 hoursSNAr Hydrolysis / HydrationImmediate In-Vitro Assays
Aqueous Buffer (pH 9.0) 25°C< 30 minsRapid SNAr HydrolysisAvoid entirely

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

To ensure absolute structural integrity for sensitive downstream applications, follow this workflow to eliminate nucleophilic and oxidative threats.

Workflow S1 Solid Stock (0-8°C, Ar) S2 Solvent Prep (Anhydrous MeCN) S1->S2 S3 Degassing (Argon Sparge) S2->S3 S4 Dissolution (Vortex, No Heat) S3->S4 S5 Aliquoting (Amber Vials) S4->S5

Workflow for preparing high-stability pyrazine-2-carbaldehyde stock solutions.

Step-by-Step Methodology:

  • Solvent Degassing: Obtain anhydrous Acetonitrile or DMSO (≥99.9% purity, water <50 ppm). Sparge the solvent with Argon gas for 15 minutes to remove dissolved oxygen.

  • Inert Handling: Purge the original compound vial with Argon before and after weighing to protect the remaining solid.

  • Dissolution: Add the degassed solvent to the compound to reach the desired concentration (e.g., 10 mM). Agitate using a vortex mixer. Do not use sonication, as acoustic cavitation can induce localized heating and generate free radicals that trigger oxidation.

  • Aliquoting & Storage: Dispense the solution into single-use amber glass vials. Blanket the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and store at -20°C.

Protocol 2: Self-Validating Stability-Indicating Assay (HPLC)

Before trusting any stability data, you must prove your analytical method can actually detect the degradation products. This protocol creates a self-validating system by intentionally forcing degradation.

Step-by-Step Methodology:

  • Baseline Establishment: Inject a freshly prepared 1 mg/mL solution of the compound in MeCN to establish the baseline retention time and peak area ( t=0 ).

  • Forced Hydrolysis (SNAr Validation): Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate for 1 hour at room temperature. Neutralize with 100 µL of 1.0 M HCl and inject into the HPLC. This validates the detection of the 5-hydroxy degradant.

  • Forced Oxidation (Carboxylic Acid Validation): Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate for 4 hours at room temperature. Inject to identify the carboxylic acid degradant peak.

  • Method Validation: Analyze the chromatograms. If your HPLC method cannot resolve these forced-degradation peaks from the parent peak (Resolution, Rs​>2.0 ), the method is not stability-indicating, and any "stability" observed in standard samples is analytically void. Adjust the mobile phase gradient until baseline separation is achieved.

References

  • [1] Google Patents. "WO2021257353A1 - Plasma kallikrein inhibitors." Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde

Welcome to the technical support and troubleshooting center for the synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde . This compound is a highly valuable, yet synthetically demanding, heterocyclic building block fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde . This compound is a highly valuable, yet synthetically demanding, heterocyclic building block frequently utilized in the development of advanced therapeutics, including plasma kallikrein inhibitors[1].

Because of the electron-deficient nature of the pyrazine ring and the high reactivity of both the chlorine substituent and the target aldehyde, scaling up this synthesis requires rigorous thermodynamic control and precise mechanistic understanding.

Process Architecture & Mechanistic Pathways

The most common industrial route to access this aldehyde is the cryogenic reduction of its corresponding ester. However, poor thermal management frequently leads to over-reduction. The workflow below maps the primary synthetic route alongside a validated "rescue" pathway for over-reduced byproducts.

SynthesisWorkflow Ester Methyl 5-chloro-6-methylpyrazine -2-carboxylate DIBAL DIBAL-H Reduction (-78°C) Ester->DIBAL 1.0 eq DIBAL-H THF/Toluene Aldehyde 5-Chloro-6-methylpyrazine -2-carbaldehyde DIBAL->Aldehyde Strict Temp Control & Acidic Quench Alcohol (5-Chloro-6-methylpyrazin -2-yl)methanol DIBAL->Alcohol Thermal Spike (Over-reduction) Oxidation DMP or MnO2 Rescue Oxidation Alcohol->Oxidation Re-oxidation Oxidation->Aldehyde Recovery

Workflow for 5-chloro-6-methylpyrazine-2-carbaldehyde synthesis and byproduct rescue.

Expert Troubleshooting & FAQs

Q1: Why am I seeing significant over-reduction to (5-chloro-6-methylpyrazin-2-yl)methanol during the DIBAL-H reduction of the ester? A1: Over-reduction is the most prevalent scale-up challenge for this class of compounds[2].

  • Causality: DIBAL-H reduces esters to aldehydes by forming a stable tetrahedral aluminum acetal intermediate at cryogenic temperatures. If the internal temperature rises above -72 °C during reagent addition or prior to the quench, this intermediate collapses prematurely into the free aldehyde. Because the newly formed aldehyde is significantly more electrophilic than the starting ester, it is rapidly consumed by the remaining DIBAL-H, yielding the primary alcohol[3].

  • Resolution: Maintain internal temperatures strictly between -78 °C and -72 °C. For multi-kilogram scales, consider migrating to a continuous-flow microreactor system. Continuous flow provides a superior surface-to-volume ratio, ensuring instantaneous heat dissipation and preventing the localized thermal spikes inherent to batch reactors[4].

Q2: During the aqueous quench of the DIBAL-H reaction, I experience severe emulsions and yield loss. How can I resolve this? A2: This is caused by the formation of gelatinous aluminum hydroxides upon the addition of water.

  • Causality: Standard aqueous quenching hydrolyzes the aluminum complexes into insoluble, polymeric aluminum salts that trap the product.

  • Resolution: Implement a Fieser-style quench or utilize a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate strongly chelates the aluminum ions, breaking the emulsion and forming a clean biphasic system that guarantees high recovery of the aldehyde in the organic layer.

Q3: Does the 5-chloro substituent risk undergoing Nucleophilic Aromatic Substitution (SNAr) during the reaction or workup? A3: Yes. The pyrazine ring is highly electron-deficient, and the addition of an aldehyde group further activates the 5-chloro position toward nucleophilic attack.

  • Causality: Exposure to strong nucleophilic bases (e.g., NaOH, KOH) or primary/secondary amines during workup can cause rapid displacement of the chloride ion[2].

  • Resolution: Strictly avoid strong bases during neutralization. Quench the reaction using weak acids (e.g., glacial acetic acid) or mild buffers (e.g., saturated aqueous NH₄Cl) to preserve the integrity of the carbon-chlorine bond.

Quantitative Process Data

The following table summarizes the performance metrics of various synthetic strategies for accessing the target aldehyde, derived from established scale-up campaigns[2][3].

Synthetic RouteReagent / CatalystOptimal Temp (°C)Average Yield (%)Primary Byproduct / Impurity
Ester Reduction (Batch) DIBAL-H (1.05 eq)-78 to -7268 - 75(5-Chloro-6-methylpyrazin-2-yl)methanol
Ester Reduction (Batch) LiAlH₄ (0.5 eq)-7849 - 56Over-reduced alcohol & SNAr products
Alcohol Oxidation (Rescue) Dess-Martin Periodinane0 to 2085 - 90Trace carboxylic acid
Alcohol Oxidation (Rescue) MnO₂ (Activated)2570 - 80Unreacted starting alcohol

Validated Experimental Methodologies

Protocol A: Controlled Cryogenic Reduction (Ester to Aldehyde)

This protocol is engineered as a self-validating system to prevent over-reduction.

  • Preparation: In a rigorously dried, argon-purged jacketed vessel, suspend methyl 5-chloro-6-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF (10 mL/g of substrate)[2][3].

  • Cooling: Cool the suspension to an internal temperature of -78 °C.

  • Addition: Slowly add a 1.0 M solution of DIBAL-H in toluene (1.05 eq) via a dropping funnel over 90 minutes.

    • Validation Checkpoint: Monitor the internal thermocouple continuously. If the temperature exceeds -72 °C, halt the addition immediately. A thermal spike here definitively signals premature intermediate collapse and impending over-reduction.

  • Maturation: Stir the reaction mixture at -78 °C for 30 minutes post-addition.

  • Quenching: Quench the reaction at -78 °C by the dropwise addition of glacial acetic acid (1.5 eq relative to DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt[3].

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two distinct, clear layers form. Extract the aqueous layer with EtOAc, wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Rescue Oxidation (Alcohol to Aldehyde)

If Protocol A fails due to thermal mismanagement, the resulting (5-chloro-6-methylpyrazin-2-yl)methanol[1] can be quantitatively rescued.

  • Preparation: Dissolve the crude (5-chloro-6-methylpyrazin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL/g)[3].

  • Oxidation: Cool the solution to 0 °C and add Dess-Martin Periodinane (DMP) (1.1 eq) in three portions to control the mild exotherm.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The target aldehyde will spot higher (less polar) than the starting alcohol under UV (254 nm). Complete consumption of the alcohol validates the end of the reaction.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes to destroy excess oxidant, extract with DCM, and concentrate to yield the pure 5-chloro-6-methylpyrazine-2-carbaldehyde.

References

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns Source: ACS Publications URL:[Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines Source: National Institutes of Health (PMC) URL:[Link]

  • WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL

Sources

Optimization

Technical Support Center: Green Synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde

This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the green synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the green synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde. Moving beyond traditional, often harsh synthetic routes, we focus on sustainable methodologies that prioritize efficiency, safety, and minimal environmental impact. The advice herein is grounded in established chemical principles and aims to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your own work.

Section 1: Core Synthetic Strategy & Green Chemistry Considerations

The synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde can be dissected into three primary transformations: (1) Formation of the 2-methylpyrazine core, (2) Selective oxidation of the methyl group to an aldehyde, and (3) Regioselective chlorination of the pyrazine ring. A green approach seeks to optimize each of these steps by replacing hazardous reagents, minimizing waste, and improving atom economy.

Below is a conceptual workflow illustrating a greener synthetic pathway, which will be the basis for our troubleshooting guide.

G cluster_0 Phase 1: Pyrazine Core Synthesis cluster_1 Phase 2: Selective Oxidation cluster_2 Phase 3: Regioselective Chlorination cluster_3 Phase 4: Purification start Amino Acid Precursors (e.g., L-threonine) core 2,5-Dimethylpyrazine start->core Biocatalysis or Dehydrogenative Coupling intermediate 5-Methylpyrazine-2-carbaldehyde core->intermediate Catalytic Aerobic Oxidation (e.g., using Earth-Abundant Metal Catalyst) product 5-Chloro-6-methylpyrazine-2-carbaldehyde intermediate->product Green Chlorinating Agent (e.g., NCS in non-halogenated solvent) final Purified Product product->final Green Chromatography (e.g., Acetonitrile/Water or Ethanol/Heptane)

Caption: Conceptual workflow for a green synthesis of 5-Chloro-6-methylpyrazine-2-carbaldehyde.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part A: Synthesis of the 2,5-Dimethylpyrazine Core

Question 1: My yield from the self-condensation of amino acid precursors is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in pyrazine synthesis from precursors like amino alcohols or d-glucosamine often stem from suboptimal reaction conditions or improper catalyst selection.[1]

  • Causality: The formation of the dihydropyrazine intermediate is a critical, equilibrium-driven step. Subsequent dehydrogenation to the aromatic pyrazine is what drives the reaction to completion.[2] If the dehydrogenation is inefficient, the intermediate can revert or participate in side reactions.

  • Troubleshooting Steps:

    • Temperature Optimization: Temperature is a double-edged sword. While higher temperatures can increase reaction rates, they can also lead to degradation.[3] For instance, in deep eutectic solvents (DESs), an optimal temperature of 100°C was found for d-glucosamine self-condensation; higher temperatures slightly lowered the yield.[1] We recommend running a temperature screen (e.g., 80°C, 100°C, 120°C) to find the sweet spot for your specific system.

    • Catalyst Choice: For acceptorless dehydrogenative coupling routes, the catalyst is paramount. While noble metals (Ru, Ir) are effective, green chemistry principles favor earth-abundant metals. Manganese pincer complexes have proven highly effective, generating only H₂ and water as byproducts.[2][4] Ensure your catalyst is properly activated and handled under the recommended atmosphere (e.g., inert for organometallic catalysts).

    • Solvent Effects: The choice of solvent can profoundly influence the reaction outcome.[5] For enzymatic or biocatalytic routes, solvent hydrophobicity (log P) is a key parameter for maintaining enzyme activity.[6] For other catalytic systems, high-boiling, non-polar solvents like toluene are often used, but consider greener alternatives like 2-MeTHF or Cyrene™.

Question 2: I am exploring a biocatalytic route using enzymes or whole cells, but byproduct formation is a major issue. How can I increase selectivity?

Answer: Biocatalytic routes are a cornerstone of green chemistry, but their success depends on precise control of the cellular or enzymatic environment. Byproducts often arise from competing metabolic pathways or non-specific enzyme activity.

  • Causality: Microorganisms like Bacillus subtilis can produce a mixture of different alkylpyrazines from the same precursors.[7] The final product distribution is a function of the specific strain, precursor availability, and fermentation conditions.

  • Troubleshooting Steps:

    • Precursor Feeding Strategy: Instead of adding all precursors at the beginning, a fed-batch approach can maintain a low, steady concentration of key intermediates. This can favor the desired pathway and suppress the formation of byproducts from precursor accumulation.

    • Genetic Modification: If using a whole-cell system, consider metabolic engineering. For example, inactivating the gene for an enzyme that diverts a key intermediate can significantly boost the yield of the desired pyrazine.[7]

    • Downstream Processing: Optimize the extraction and purification to selectively isolate your target pyrazine. A multi-step liquid-liquid extraction with a non-polar solvent like hexane can effectively separate alkylpyrazines from more polar byproducts like imidazoles.[8][9]

Part B: Selective Oxidation of the Methyl Group

Question 3: I want to avoid stoichiometric heavy metal oxidants like MnO₂ or SeO₂. What are the best green alternatives for oxidizing the methyl group to an aldehyde, and how do I prevent over-oxidation to the carboxylic acid?

Answer: Moving to catalytic aerobic oxidation is the most significant green improvement for this step. Controlling selectivity to the aldehyde is the primary challenge.

  • Causality: The aldehyde is an intermediate in the oxidation of a methyl group to a carboxylic acid. Over-oxidation occurs when the rate of aldehyde oxidation is comparable to or faster than the rate of its formation. Selectivity is achieved by using a catalyst/condition set that favors the first oxidation step and/or by stopping the reaction at the optimal time.

  • Troubleshooting Steps:

    • Catalyst System: Explore catalytic systems using earth-abundant metals (e.g., Copper, Iron) with O₂ or air as the terminal oxidant. These systems often require specific ligands and additives to function effectively.

    • Reaction Monitoring: This is critical. Do not run the reaction for a set amount of time and hope for the best. Monitor the reaction progress diligently by TLC or GC-MS.[10] Quench the reaction as soon as the consumption of starting material slows and the aldehyde spot/peak on the chromatogram is at its maximum intensity.

    • Controlled Conditions: Perform the reaction at the lowest effective temperature. Consider using a continuous-flow reactor, which offers precise control over residence time and temperature, minimizing the opportunity for the desired aldehyde product to undergo further oxidation.[6][11]

ParameterTraditional Method (e.g., KMnO₄)Green Catalytic ApproachRationale for Green Approach
Oxidant Stoichiometric KMnO₄Catalytic Metal + O₂ (air)High atom economy; avoids heavy metal waste.
Solvent Often aqueous or harsh acidsGreener solvents (e.g., Toluene, 2-MeTHF)Reduces environmental impact and simplifies work-up.
Byproducts MnO₂ sludgePrimarily H₂OEliminates solid waste disposal issues.
Selectivity Prone to over-oxidationCan be tuned by catalyst/ligand designOffers higher control, leading to better yields of the desired aldehyde.

Table 1: Comparison of traditional vs. green oxidation strategies.

Part C: Regioselective Chlorination

Question 4: How can I perform the chlorination at the 5-position without using harsh reagents like POCl₃ and minimizing chlorinated solvent waste?

Answer: This step requires careful selection of the chlorinating agent and solvent system to ensure both regioselectivity and adherence to green principles.

  • Causality: The pyrazine ring is electron-deficient. Direct electrophilic chlorination is difficult. The existing substituents (methyl and aldehyde) will direct the incoming chlorine. The aldehyde group is deactivating, making the positions ortho and para to it even more electron-deficient. The methyl group is weakly activating. This electronic interplay favors substitution at the 5-position.

  • Troubleshooting Steps:

    • Select a Milder Chlorinating Agent: N-Chlorosuccinimide (NCS) is a solid, easy-to-handle reagent and is a common, safer alternative to gaseous or highly corrosive chlorinating agents.

    • Choose a Green Solvent: Instead of chlorinated solvents like dichloromethane (DCM) or chloroform, conduct the reaction in a greener alternative. Acetonitrile, ethyl acetate, or even aqueous systems under phase-transfer catalysis (PTC) conditions can be effective.[12] PTC, in particular, enhances reaction rates in biphasic systems, reducing the need for harsh, homogeneous solvent systems.

    • Optimize Reaction Conditions: Start the reaction at room temperature and monitor closely. If the reaction is sluggish, gentle heating (40-60°C) may be required. Overheating can lead to the formation of dichlorinated or other byproducts.

Section 3: Detailed Green Experimental Protocol (Illustrative)

The following is an illustrative, multi-step protocol grounded in the principles discussed above. Note: This protocol is a composite based on established green methodologies for analogous transformations and requires experimental validation.

Step 2: Catalytic Aerobic Oxidation of 2,5-Dimethylpyrazine

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up A Charge reactor with: - 2,5-Dimethylpyrazine (1.0 eq) - Cu(I) Catalyst (e.g., 5 mol% CuI) - Ligand (e.g., 10 mol% Phenanthroline) - Toluene B Heat to 80-100°C A->B C Bubble dry air or O₂ through the mixture B->C D Monitor by TLC/GC (approx. 8-16h) C->D E Cool to RT, filter catalyst D->E F Wash with aq. EDTA to remove residual copper E->F G Extract with Ethyl Acetate F->G H Dry (Na₂SO₄), concentrate G->H

Caption: Experimental workflow for the green oxidation step.

  • Reaction Setup: To a round-bottom flask equipped with a condenser and a gas dispersion tube, add 2,5-dimethylpyrazine (1.0 eq), a copper(I) catalyst (e.g., CuI, 5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), and a green solvent such as toluene or 2-MeTHF.

  • Execution: Heat the mixture to 80-100 °C. Once at temperature, begin bubbling a slow stream of dry air or oxygen through the reaction mixture via the gas dispersion tube.

  • Monitoring: Follow the reaction's progress by taking aliquots every 1-2 hours and analyzing by TLC (eluent: 3:1 Hexane/Ethyl Acetate) or GC-MS. The goal is to maximize the formation of 5-methylpyrazine-2-carbaldehyde while minimizing the appearance of the corresponding carboxylic acid.

  • Work-up: Once the optimal conversion is reached, cool the reaction to room temperature. Filter the mixture to recover the catalyst (if heterogeneous). Wash the organic phase with a saturated aqueous solution of EDTA to chelate and remove any soluble copper salts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be carried forward or purified by column chromatography.[3][10]

References

  • Greener approach toward one pot route to pyrazine synthesis. (2011). Taylor & Francis Online. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing. [Link]

  • A green synthesis of pyrazinamide from pyrazine esters and amines cat. (2024). RSC Publishing. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). PMC. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Oxford Academic. [Link]

  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. (n.d.). PMC. [Link]

  • Green Solvents and Catalysts for the Preparation of Pyrazine Derivatives by Self-Condensation of d-Glucosamine. (2018). ACS Sustainable Chemistry & Engineering. [Link]

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. (n.d.). PMC. [Link]

  • One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. (2026). Asian Publication Corporation. [Link]

  • Purification of pyrazine. (1962).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). ChemistryEurope. [Link]

  • Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. (2023). Springer Link. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (n.d.). Academia.edu. [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025). MDPI. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. [Link]

  • Simple and Effcient Access to Pyrazine-2,5- and -2,6-dicarbaldehydes. (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. (2026). ResearchGate. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Pyrazine Synthesis?. (2020). Sciencemadness Discussion Board. [Link]

  • Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. (n.d.). PMC. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). PMC. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). MDPI. [Link]

  • (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (n.d.). ResearchGate. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 5-Chloro-6-methylpyrazine-2-carbaldehyde Derivatives vs. Benchmark Plasma Kallikrein Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Biological evaluation, structural causality, and comparative efficacy of next-generation plasma kallikrein (PKal) inhibitors. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Biological evaluation, structural causality, and comparative efficacy of next-generation plasma kallikrein (PKal) inhibitors.

Introduction to the Pyrazine Scaffold in PKal Inhibition

The compound 5-Chloro-6-methylpyrazine-2-carbaldehyde (5-CMP) serves as a critical, highly reactive synthetic building block in the development of novel small-molecule plasma kallikrein (PKal) inhibitors [1, 2]. By leveraging the aldehyde group for reductive amination or Grignard additions, and the chloro-pyrazine core for cross-coupling, medicinal chemists have generated a class of potent derivatives designed to treat conditions driven by vascular hyperpermeability, including Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME) [1, 4].

As a Senior Application Scientist, my objective in this guide is to objectively compare the biological activity of 5-CMP-derived PKal inhibitors against established clinical alternatives, while providing self-validating experimental protocols to verify their performance in your own laboratory.

Mechanistic Causality: The Kallikrein-Kinin System

To understand the biological activity of 5-CMP derivatives, we must first examine the causality of the target pathway. Plasma kallikrein is a serine protease that cleaves High-Molecular-Weight Kininogen (HMWK) to release bradykinin [3, 4]. Excessive bradykinin binds to B2 receptors on endothelial cells, triggering massive vasodilation and fluid extravasation (edema).

5-CMP derivatives are engineered to act as competitive, reversible inhibitors. The pyrazine nitrogen atoms provide essential hydrogen-bond accepting capabilities, while the chloro/methyl substituents optimize steric packing within the S1 pocket of the PKal active site, blocking HMWK cleavage [3].

KKS_Pathway FXIIa Factor XIIa PKal Plasma Kallikrein (PKal) FXIIa->PKal Activates PreK Prekallikrein PreK->PKal Cleaved to Brady Bradykinin PKal->Brady Cleaves HMWK HMWK HMW Kininogen HMWK->Brady Source B2R B2 Receptor Activation Brady->B2R Binds Edema Vascular Permeability (HAE / DME) B2R->Edema Induces Inhibitor 5-CMP Derivatives (Small Molecule Inhibitors) Inhibitor->PKal Blocks Active Site

Fig 1: The Kallikrein-Kinin Pathway illustrating the inhibitory node of 5-CMP derivatives.

Comparative Performance Data

When evaluating a new PKal inhibitor, the two most critical metrics are Biochemical Potency (IC₅₀) and Protease Selectivity . Off-target inhibition of homologous serine proteases, particularly Plasmin and Factor XIa, can lead to severe adverse effects such as thrombosis or impaired fibrinolysis [4].

The table below summarizes the comparative performance of representative 5-CMP derivatives (derived from recent patent literature [1, 2]) against current standard-of-care and clinical-stage alternatives [3, 4].

Inhibitor Class / CompoundModalityTarget IC₅₀ (PKal)Selectivity (PKal vs. Plasmin)Primary IndicationRoute of Admin
5-CMP Derivatives Small Molecule< 5 nM> 1000-foldHAE, DMEOral / Intravitreal
Sebetralstat (KVD900) Small Molecule~ 8 nM> 500-foldHAE (On-demand)Oral
Berotralstat (BCX7353) Small Molecule~ 12 nM> 300-foldHAE (Prophylaxis)Oral
Ecallantide Recombinant Peptide< 1 nM> 1000-foldHAE (Acute)Subcutaneous

Causality in Data: While Ecallantide offers exceptional potency, its peptide nature restricts it to subcutaneous injection, carrying a risk of anaphylaxis. 5-CMP derivatives match the selectivity profile of peptides but offer the low molecular weight required for oral bioavailability and ocular penetration (crucial for DME applications) [1, 4].

Self-Validating Experimental Protocols

To ensure scientific integrity, any claim of biological activity must be supported by a self-validating experimental system. Below are the step-by-step methodologies required to validate the IC₅₀ and functional efficacy of 5-CMP derivatives.

Protocol A: In Vitro Fluorogenic Enzymatic Cleavage Assay

This assay directly measures the kinetics of PKal inhibition. We utilize a fluorogenic substrate (Pro-Phe-Arg-AMC) because its cleavage by PKal releases AMC (7-Amino-4-methylcoumarin), providing a real-time, quantifiable fluorescent signal.

Materials:

  • Purified Human Plasma Kallikrein.

  • Fluorogenic Substrate: H-Pro-Phe-Arg-AMC.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20 (Tween prevents non-specific adsorption of the small molecule to the microplate).

Step-by-Step Workflow:

  • Preparation: Dilute 5-CMP derivatives in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM).

  • Enzyme Incubation: Add 10 µL of the compound dilutions to 40 µL of PKal (final concentration ~1 nM) in a 96-well black opaque plate. Causality: Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add 50 µL of Pro-Phe-Arg-AMC substrate (final concentration 50 µM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) every 1 minute for 30 minutes.

  • Data Validation (Self-Validating Step): Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ against the log of the inhibitor concentration. A robust non-linear regression (four-parameter logistic fit) must yield a Hill slope near 1.0; deviations indicate assay artifact or non-specific aggregation.

Assay_Workflow Step1 1. Reagent Prep (PKal + Buffer) Step2 2. Compound Incubation (5-CMP Derivs vs Control) Step1->Step2 Step3 3. Substrate Addition (Pro-Phe-Arg-AMC) Step2->Step3 Step4 4. Kinetic Readout (Ex: 360nm / Em: 460nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear regression) Step4->Step5

Fig 2: Step-by-step workflow for the fluorogenic PKal enzymatic inhibition assay.

Protocol B: Orthogonal Validation via Endothelial Permeability Assay

Biochemical IC₅₀ does not guarantee cellular efficacy. To prove that 5-CMP derivatives prevent fluid leakage (the root cause of DME/HAE), an orthogonal transwell permeability assay is required.

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) on fibronectin-coated Transwell inserts (0.4 µm pore size) until a confluent monolayer forms (verified by transendothelial electrical resistance, TEER).

  • Treatment: Pre-treat the apical chamber with the 5-CMP derivative for 1 hour.

  • Induction: Introduce 10 nM of activated PKal and HMWK to the apical chamber to generate bradykinin in situ.

  • Permeability Readout: Add FITC-Dextran (70 kDa) to the apical chamber. After 2 hours, sample the basolateral chamber and measure fluorescence.

  • Causality Check: If the 5-CMP derivative successfully inhibits PKal, bradykinin generation is halted, the endothelial tight junctions remain intact, and FITC-Dextran will not leak into the basolateral chamber.

Conclusion

Derivatives synthesized from the 5-Chloro-6-methylpyrazine-2-carbaldehyde building block represent a highly optimized class of plasma kallikrein inhibitors. By comparing their biochemical profiles to existing therapies like Sebetralstat and Ecallantide, it is evident that the pyrazine core provides a superior balance of sub-nanomolar potency, exceptional protease selectivity, and favorable pharmacokinetics suitable for both systemic (HAE) and localized (DME) administration [1, 3, 4].

References

  • Merck Sharp & Dohme Corp. (2021). Plasma kallikrein inhibitors (WO2021257353A1). WIPO (PCT).
  • Merck Sharp & Dohme Corp. (2022). Plasma kallikrein inhibitors (WO2022056051A1). WIPO (PCT).
  • Davie, R. L., et al. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry, 65(14), 9662–9685. Retrieved from:[Link]

  • American Chemical Society. (2025). Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. ACS Publications. Retrieved from:[Link]

Comparative

A Comparative Guide to Purity Assessment of 5-Chloro-6-methylpyrazine-2-carbaldehyde: HPLC vs. GC-MS Analysis

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates like 5-Chloro-6-methylpyrazine-2-carbaldehyde is not merely a quality control step; it is fu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates like 5-Chloro-6-methylpyrazine-2-carbaldehyde is not merely a quality control step; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity profiling of this critical heterocyclic aldehyde.

This document moves beyond standard protocols to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the applicability of each technique, provide detailed, self-validating experimental protocols, and present a comparative analysis to guide you in selecting the most appropriate method for your analytical objectives.

The Analyte: 5-Chloro-6-methylpyrazine-2-carbaldehyde

5-Chloro-6-methylpyrazine-2-carbaldehyde is a heterocyclic organic compound with a molecular weight of approximately 156.57 g/mol .[1] Its structure, featuring a pyrazine ring, a reactive aldehyde group, and halogen substitution, presents unique analytical considerations. The compound is typically a solid, soluble in organic solvents, and possesses sufficient volatility to be a candidate for both HPLC and GC analysis.[1] The primary challenge lies in selecting a method that not only quantifies the main component but also resolves and identifies potential process-related impurities and degradation products without altering the analyte itself.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a premier technique for the analysis of a vast range of pharmaceutical compounds, particularly those that are non-volatile or thermally sensitive.[2][3][4] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations for complex mixtures.

Principle and Applicability

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[5] For 5-Chloro-6-methylpyrazine-2-carbaldehyde, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[6] The separation is driven by the hydrophobic interactions of the analyte and its impurities with the stationary phase. Less polar compounds are retained longer, while more polar ones elute earlier.

Causality Behind the Choice:

  • Thermal Stability: The aldehyde functional group can be susceptible to degradation or unwanted reactions at the high temperatures required for GC analysis.[7] HPLC is performed at or near ambient temperature, preserving the integrity of the analyte and providing a more accurate purity profile.[2][8]

  • Broad Impurity Spectrum: HPLC can effectively separate a wide range of potential impurities, from polar starting materials to non-volatile polymeric byproducts, which would be invisible to GC.[9]

  • Robust Quantification: With UV-Vis or Diode Array Detection (DAD), HPLC offers excellent quantitative precision and accuracy, which is essential for regulatory submissions.[10] The pyrazine ring in the target molecule contains a strong chromophore, making it highly suitable for UV detection.[11][12]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm A standard C18 column provides excellent retention and resolution for moderately polar heterocyclic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Formic acid improves peak shape and provides a consistent pH. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-20 min: 30% B to 90% B20-25 min: 90% B (hold)25-26 min: 90% B to 30% B26-30 min: 30% B (hold) A gradient elution ensures that impurities with a wide range of polarities are eluted and resolved, from early-eluting polar species to late-eluting non-polar ones.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[13]
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection DAD at 270 nm Pyrazine derivatives typically show strong absorbance around this wavelength.[11][12][13][14] A DAD allows for peak purity analysis by comparing spectra across a single peak.

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |

Sample Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Sample Solution: Accurately weigh approximately 10 mg of 5-Chloro-6-methylpyrazine-2-carbaldehyde and dissolve it in 10 mL of diluent to achieve a concentration of ~1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates before injection.[6]

Analysis Workflow:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the sample solution. The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

  • Blank Injection: Inject the diluent to ensure no interference or carryover from previous injections.

  • Sample Analysis: Inject the prepared sample solution and record the chromatogram.

  • Purity Calculation: Purity is determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Method Validation Framework (ICH Q2(R1))

To ensure the reliability of the purity data, the HPLC method must be validated.[10][15][16]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank, the main compound, and spiked samples with potential impurities.The main peak should be free from interference from any other components. Peak purity analysis via DAD should pass.
Linearity Analyze a series of solutions over a range (e.g., 0.1 to 1.5 mg/mL).Correlation coefficient (r²) ≥ 0.999.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[17]
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): Six replicate analyses of the same sample.Intermediate Precision (Inter-day): Analysis on different days by different analysts.RSD ≤ 2.0%.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Diluent (~1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_system Mobile Phase Gradient -> Pump Autosampler -> C18 Column prep3->hplc_system Inject Sample detector DAD Detector (λ = 270 nm) hplc_system->detector Elution cds Chromatography Data System (CDS) detector->cds chromatogram Generate Chromatogram cds->chromatogram analysis Integrate Peaks Calculate Area % Purity chromatogram->analysis GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis prep1 Weigh Compound prep2 Dissolve in Volatile Solvent (~1 mg/mL) prep1->prep2 gc GC Injector -> HP-5ms Column (Temperature Programmed Oven) prep2->gc Inject 1 µL ms MS Detector (EI Source) Mass Analyzer -> Detector gc->ms tic Generate Total Ion Chromatogram (TIC) ms->tic spectra Extract Mass Spectrum for each peak tic->spectra purity Calculate Area % Purity tic->purity library Compare to NIST Library (Impurity ID) spectra->library

Sources

Validation

Alternative Reagents for the Synthesis of Pyrazine-Based Compounds: A Comparative Guide

Introduction: The Pyrazine Challenge Pyrazines are privileged nitrogen-containing heterocycles that form the critical backbone of numerous central nervous system (CNS) therapeutics, multi-target-directed ligands (MTDLs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazine Challenge

Pyrazines are privileged nitrogen-containing heterocycles that form the critical backbone of numerous central nervous system (CNS) therapeutics, multi-target-directed ligands (MTDLs), and agricultural chemicals[1]. The classical Gutknecht pyrazine synthesis relies on the condensation of 1,2-diamines with 1,2-dicarbonyls, followed by an aggressive oxidation step. Historically, driving the intermediate dihydropyrazine to full aromatization required stoichiometric amounts of heavy-metal oxidants (e.g., MnO₂, CrO₃). This traditional approach leads to severe environmental bottlenecks, poor atom economy, and challenging downstream purification due to heavy metal contamination[2].

To address these limitations, modern synthetic chemistry has pivoted toward alternative, sustainable reagents. This guide objectively compares three leading alternative methodologies—base-promoted aqueous condensation, base-metal acceptorless dehydrogenative coupling, and photocatalytic aerobic oxidation—providing researchers with the mechanistic logic and experimental data necessary to select the optimal route for pyrazine scaffold generation.

Mechanistic Paradigms & Alternative Reagents

Base-Promoted Aqueous Condensation (The t-BuOK Protocol)

Traditional condensation methods often stall at the dihydropyrazine intermediate, requiring harsh oxidants to drive aromatization. However, utilizing potassium tert-butoxide (t-BuOK) in an aqueous methanol solvent system circumvents the need for external oxidants[2]. Causality: The highly polar aqueous methanol environment stabilizes the transition states of the initial nucleophilic attack between the diamine and diketone. The strong base (t-BuOK) accelerates the rate-limiting dehydration step and facilitates spontaneous oxidative aromatization under ambient air. This completely eliminates heavy-metal waste and simplifies purification[2].

Acceptorless Dehydrogenative Coupling (Manganese Pincer Catalysis)

For substrates where 1,2-diketones are unstable or commercially unavailable, 1,2-aminoalcohols or vicinal diols serve as excellent alternative precursors. Recent advancements utilize earth-abundant Manganese (Mn) pincer complexes (e.g., Acr-PNPPh-Mn) to catalyze this transformation[3]. Causality: The Mn-pincer complex operates via metal-ligand cooperation. It first dehydrogenates the alcohol to a carbonyl in situ. Following amine condensation, the system continuously extrudes hydrogen gas (H₂) and water as the sole byproducts. Venting the H₂ gas drives the thermodynamic equilibrium forward, ensuring high conversion rates without the need for stoichiometric hydrogen acceptors[3].

Visible-Light Photocatalytic Aerobic Oxidation

Photoredox catalysis offers a mild alternative for synthesizing highly substituted pyrazines from unconventional building blocks like vinyl azides. Utilizing Ruthenium (Ru) or Cadmium (Cd) porphyrin photocatalysts under visible light enables a dual-energy and electron-transfer cascade[4]. Causality: The photocatalyst is excited by visible light, transferring triplet energy to activate the precursor. Subsequent single-electron transfer (SET) processes utilize atmospheric oxygen (O₂) as a green terminal oxidant. The superoxide anion generated in situ facilitates the final aromatization, preventing the over-oxidation commonly seen with chemical oxidants[4].

MechanisticPathways A Precursors (Diamines, Diols, Diketones) B Dihydropyrazine Intermediate A->B Condensation E Acceptorless Coupling Mn-Pincer Complex A->E Dehydrogenation (-H2, -H2O) F Photocatalytic Ru/Cd + Visible Light A->F Aerobic Oxidation (O2) C Traditional Route Stoichiometric MnO2 B->C Harsh Oxidation D Green Condensation t-BuOK / aq. MeOH B->D Spontaneous Aromatization G Pyrazine Scaffold C->G Metal Waste (Avoid) D->G High Atom Economy E->G Sustainable F->G Mild Conditions

Mechanistic pathways comparing traditional and modern alternative pyrazine syntheses.

Comparative Performance Data

To facilitate reagent selection, the following table summarizes the quantitative performance metrics of the traditional method versus the three alternative paradigms discussed above.

MethodologyReagents / CatalystTerminal OxidantTypical YieldReaction TimeTempPrimary Byproducts
Traditional MnO₂ or CrO₃Stoichiometric Metal40–60%12–24 hRefluxHeavy Metal Salts
Green Condensation t-BuOK (10 mol%)Ambient O₂85–92%5–7 hRTWater
Dehydrogenative Mn-Pincer (2 mol%)None (Acceptorless)75–90%24 h150 °CH₂ Gas, Water
Photocatalytic Ru/Cd ComplexAtmospheric O₂70–88%12–18 hRTWater

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can visually or analytically confirm reaction progress without relying solely on end-point analysis.

Protocol 1: t-BuOK Promoted Aqueous Condensation[2]

Objective: Synthesize substituted pyrazines from 1,2-diketones and 1,2-diamines under ambient conditions.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the 1,2-diketone in 10 mL of a methanol/water mixture (1:1 v/v). The biphasic nature of the initial mixture will homogenize as the reaction proceeds.

  • Reagent Addition: Slowly add 1.1 mmol of the corresponding 1,2-diamine while stirring.

  • Catalysis: Add 0.1 mmol of potassium tert-butoxide (t-BuOK) to the mixture.

  • Reaction & Self-Validation: Stir the reaction at room temperature open to the air. Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) under a 365 nm UV lamp. The transient appearance of a highly fluorescent spot indicates the formation of the dihydropyrazine intermediate. The reaction is deemed complete (typically 5–7 hours) when this fluorescent intermediate fully converts to the UV-active (non-fluorescent under 365 nm) pyrazine product.

  • Workup: Quench with 20 mL of water, extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Mn-Pincer Catalyzed Dehydrogenative Coupling[3]

Objective: Synthesize pyrazines via the acceptorless coupling of 2-aminoalcohols.

  • Inert Setup: Inside an argon-filled glovebox, charge a heavy-walled Schlenk tube with 0.5 mmol of the 2-aminoalcohol, 2 mol% of the Mn-pincer catalyst (e.g., Acr-PNPPh-Mn), and 3 mol% KH base.

  • Solvent Addition: Add 2 mL of anhydrous toluene. Seal the tube with a septum equipped with a controlled venting needle connected to an oil bubbler.

  • Heating & Self-Validation: Transfer the tube to a heating block set at 150 °C for 24 hours. Validation Step: The continuous bubbling of evolved H₂ gas through the oil bubbler provides real-time visual validation of active catalytic turnover. The cessation of bubbling indicates either reaction completion or catalyst deactivation.

  • Isolation: Cool the mixture to room temperature, vent any residual H₂ gas, filter the crude mixture through a short pad of silica gel (eluting with ethyl acetate), and purify via standard column chromatography.

Workflow Step1 Preparation Inert Atmosphere Step2 Catalyst Loading 2 mol% Mn-Pincer Step1->Step2 Step3 Reaction 150°C, 24h, Toluene Step2->Step3 Step4 Workup H2 Gas Venting Step3->Step4 Step5 Purification Silica Filtration Step4->Step5

Step-by-step workflow for the Mn-pincer catalyzed dehydrogenative coupling.

Conclusion & Decision Matrix

When selecting an alternative reagent for pyrazine synthesis, the choice should be dictated by the starting materials and scale:

  • For standard diketone/diamine precursors: The t-BuOK aqueous condensation is the undisputed champion. It is scalable, operates at room temperature, and boasts the lowest E-factor (environmental impact) by utilizing ambient oxygen[2].

  • For alcohol-based precursors: The Mn-Pincer dehydrogenative coupling is highly recommended. While it requires elevated temperatures (150 °C), its acceptorless nature and utilization of earth-abundant metals make it highly atom-economical for complex drug discovery[3].

  • For highly functionalized or sensitive substrates: Photocatalytic aerobic oxidation provides the mildest conditions, preventing the degradation of sensitive functional groups[4].

References

  • Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process. ResearchGate. URL:[Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis. URL:[Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals. URL:[Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-6-methylpyrazine-2-carbaldehyde

As a Senior Application Scientist, I recognize that scaling up syntheses involving highly reactive heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Chloro-6-methylpyra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that scaling up syntheses involving highly reactive heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Chloro-6-methylpyrazine-2-carbaldehyde is a critical intermediate extensively utilized in medicinal chemistry, notably in the synthesis of complex pharmaceutical compounds such as azabicyclo[3.1.0]hexane derivatives[1].

However, the very structural features that make this compound synthetically valuable also present specific occupational hazards. To ensure compliance with OSHA’s Laboratory Standard (29 CFR 1910.1450) and Personal Protective Equipment Standard (29 CFR 1910.132)[2][3], this guide provides a mechanistically grounded, self-validating operational framework for handling this chemical safely.

Mechanistic Risk Assessment: The Causality Behind the PPE

Before selecting Personal Protective Equipment (PPE), we must understand the chemical causality of the threat:

  • Electrophilic Reactivity (The Aldehyde Hazard): The carbaldehyde (-CHO) moiety is a potent electrophile. In biological systems, it readily undergoes Schiff base formation with nucleophilic primary amines (such as lysine residues in epidermal proteins). This mechanism is the primary driver for severe contact dermatitis, eye irritation, and long-term skin sensitization.

  • Lipophilicity & Transdermal Penetration (The Chloro-Pyrazine Hazard): The addition of a chlorine atom at the 5-position of the pyrazine ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid transdermal absorption if the chemical breaches your primary PPE barrier, acting as a potential alkylating or arylating agent in vivo.

Core PPE Matrix

Based on the National Research Council's Prudent Practices in the Laboratory[4], the following quantitative PPE matrix is required to mitigate the specific physicochemical risks of 5-Chloro-6-methylpyrazine-2-carbaldehyde.

PPE CategoryRecommended MaterialQuantitative SpecificationMechanistic Rationale
Hand Protection Nitrile (Double Glove Protocol)Inner: 0.11 mmOuter: 0.14 mmLatex offers poor resistance to halogenated aromatics. Nitrile provides a cross-linked barrier that prevents lipophilic penetration.
Eye Protection Safety Goggles (ANSI Z87.1)100% orbital sealAldehydes cause rapid corneal cross-linking. Standard safety glasses leave orbital gaps vulnerable to aerosolized dust.
Body Protection Flame/Fluid-Resistant Lab Coat100% Nomex or treated cottonPrevents static discharge during powder handling; repels organic solvents used during the compound's dissolution.
Respiratory N95 or Half-Mask with OV Cartridge 95% particulate filtrationMitigates inhalation of aerosolized electrophilic dust during weighing and transfer operations.

Standard Operating Procedure (SOP) for Safe Handling

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's validation check passes.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Self-Validation: The face velocity must read between 100 and 120 feet per minute (fpm) . If the alarm sounds or the velocity is below 100 fpm, do not open the chemical container. The hood is your primary defense against aerosolized aldehyde dust[3].

Step 2: The Self-Validating PPE Donning Protocol

  • Action: Don the inner nitrile glove. Before donning the outer nitrile glove, perform the "Inflation Test."

  • Self-Validation: Trap air inside the outer glove by twisting the cuff tight. Apply gentle pressure to the inflated fingers. If you feel or hear any air escaping, micro-punctures are present. Discard and test a new glove. This ensures your physical barrier is structurally sound before chemical exposure.

Step 3: Precision Weighing and Transfer

  • Action: Place the sealed container of 5-Chloro-6-methylpyrazine-2-carbaldehyde into the fume hood. Use an anti-static weighing spatula to transfer the solid.

  • Causality: Static electricity can cause fine, dry powders to aerosolize or cling to gloves, increasing the risk of accidental spread outside the hood. Grounding your tools prevents this dispersion.

Step 4: Doffing and Decontamination

  • Action: Remove the outer gloves inside the fume hood by peeling them inside out (trapping any chemical residue inside). Wash the inner gloves with soap and water before removing them, then wash your bare hands.

Spill Response and Disposal Plan

In the event of a breach, immediate and calculated mitigation is required to prevent the spread of halogenated organic contamination[4].

Protocol for Solid Spills:

  • Contain: Do not sweep dry powder, as this will aerosolize the reactive aldehyde.

  • Mitigate: Lightly mist the spill with a 5% surfactant/water solution to dampen the powder and suppress dust formation.

  • Collect: Use a disposable wet wipe or absorbent pad to gather the dampened solid.

  • Dispose: Place all contaminated wipes and outer gloves into a clearly labeled "Hazardous Waste: Halogenated Organics" container.

Protocol for Solution Spills (e.g., dissolved in THF or DCM):

  • Contain: Pour inert absorbent material (such as vermiculite or diatomaceous earth) concentrically around the spill to prevent spreading.

  • Absorb: Work the vermiculite into the center of the spill until all liquid is absorbed.

  • Dispose: Scoop the saturated vermiculite into a compatible, sealable high-density polyethylene (HDPE) waste container. Route to your EHS department as halogenated solvent waste.

Operational Workflow Diagram

G N1 Pre-Operation Assessment Hood Velocity >100 fpm N2 Don Core PPE (Validate Glove Integrity) N1->N2 N3 Handle 5-Chloro-6-methyl pyrazine-2-carbaldehyde N2->N3 N4 Spill Occurred? N3->N4 N5 Mitigation Protocol (Wet Wipe / Vermiculite) N4->N5 Yes N6 Halogenated Waste Disposal Routing N4->N6 No N5->N6 N7 Doff PPE & Decontaminate Hands N6->N7

Workflow for handling 5-Chloro-6-methylpyrazine-2-carbaldehyde and spill mitigation.

References

  • Merck Sharp & Dohme Corp. (2022). WO 2022/010828 A1. Google Patents.1

  • Occupational Safety and Health Administration (OSHA). (2022). OSHA's PPE Laboratory Standards. Clarion Safety Systems. 2

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA.gov. 3

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. 4

Sources

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